Ethyl 2-(1H-indol-2-yl)propanoate
Description
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
ethyl 2-(1H-indol-2-yl)propanoate |
InChI |
InChI=1S/C13H15NO2/c1-3-16-13(15)9(2)12-8-10-6-4-5-7-11(10)14-12/h4-9,14H,3H2,1-2H3 |
InChI Key |
NNOVTMPJTFFHBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl 2-(1H-indol-2-yl)propanoate molecular structure and conformation
Topic: Ethyl 2-(1H-indol-2-yl)propanoate: Molecular Structure, Conformational Dynamics, and Synthetic Pathways Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Specialists.
Executive Summary
Ethyl 2-(1H-indol-2-yl)propanoate represents a distinct subclass of
This molecule serves as a critical pharmacophore in the development of GSK-3
Molecular Architecture & Stereochemistry
Structural Connectivity
The molecule consists of a lipophilic 1H-indole core attached at the C2 position to an ethyl propanoate side chain.
-
Core Scaffold: 1H-Indole (Benzopyrrole).
-
Linkage: C2–C
single bond. -
Side Chain: 2-propanoate ethyl ester (
).
Chiral Center Analysis
The
-
Methyl group (
). -
Carboxyl group (as ethyl ester).
Consequently, the molecule exists as two enantiomers: (R)- and (S)-ethyl 2-(1H-indol-2-yl)propanoate . In the context of "profen" NSAIDs (e.g., ibuprofen, naproxen), the (S)-enantiomer typically exhibits potent cyclooxygenase (COX) inhibition, whereas the (R)-enantiomer is often inactive or undergoes in vivo chiral inversion.
| Parameter | Value / Description |
| Molecular Formula | |
| Molecular Weight | 217.27 g/mol |
| Hybridization (Indole) | |
| Hybridization (C | |
| H-Bond Donor | 1 (Indole N-H) |
| H-Bond Acceptor | 2 (Ester Carbonyl O, Ester Ether O) |
Conformational Dynamics
The biological activity of ethyl 2-(1H-indol-2-yl)propanoate is dictated by its ability to adopt specific low-energy conformations.
The C2–C Rotational Barrier
Unlike C3-substituted indoles, which have high motional freedom, C2-substituted indoles experience significant steric clash between the N1-H and the
-
Syn-Coplanar Conformation: The ester carbonyl oxygen can form an intramolecular hydrogen bond with the indole N-H (
), locking the molecule into a pseudo-cyclic 5-membered or 6-membered conformation depending on the rotation. -
Torsion Angles:
-
(N1-C2-C
-C ): Determines the orientation of the methyl group relative to the indole plane. -
(C2-C
-C=O): Determines the vector of the carbonyl group.
-
(N1-C2-C
Graphviz Visualization: Conformational Locking
Caption: Fig 1. Intramolecular hydrogen bonding between Indole N-H and Ester C=O restricts conformational freedom, pre-organizing the ligand for receptor binding.
Synthetic Pathways
Synthesizing C2-alkylated indoles is synthetically more challenging than C3-alkylation due to the natural nucleophilicity of the indole C3 position. Therefore, a Directed Lithiation Strategy is the most reliable protocol for high-purity synthesis.
Protocol: C2-Directed Lithiation & Alkylation
Objective: Regioselective installation of the propanoate chain at C2.
Reagents:
-
Substrate: N-(tert-butoxycarbonyl)indole (N-Boc-indole).
-
Base: sec-Butyllithium (s-BuLi) or Lithium diisopropylamide (LDA).
-
Electrophile: Ethyl 2-bromopropionate.
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Protection: Protect the indole nitrogen with a Boc group to increase acidity at C2 and prevent N-alkylation.
-
Reaction: Indole +
+ DMAP N-Boc-Indole.
-
-
Lithiation (The Critical Step):
-
Cool the N-Boc-indole solution in THF to
. -
Add
-BuLi dropwise. The Boc group directs lithiation to the C2 position via coordination (Complex Induced Proximity Effect - CIPE). -
Intermediate: 2-Lithio-N-Boc-indole.
-
-
Alkylation:
-
Deprotection:
-
Treat with TFA/DCM or thermal deprotection to remove the Boc group.
-
Product: Ethyl 2-(1H-indol-2-yl)propanoate.[1]
-
Graphviz Visualization: Synthesis Workflow
Caption: Fig 2. Regioselective synthesis via C2-lithiation prevents the formation of the thermodynamic C3-isomer.
Pharmacological Profile & Applications
GSK-3 Inhibition
Research indicates that indole-2-carboxylates and their homologs function as inhibitors of Glycogen Synthase Kinase-3
-
Mechanism: The indole core occupies the ATP-binding pocket. The propanoate side chain extends into the solvent-exposed region or interacts with the activation loop.
-
Relevance: GSK-3
is a target for Type 2 Diabetes, Alzheimer’s disease, and inflammation.
Antibacterial Activity
Derivatives of 2-substituted indoles have demonstrated efficacy against multidrug-resistant Staphylococcus aureus (MRSA) by inhibiting efflux pumps (e.g., NorA).[3] The lipophilicity of the ethyl ester facilitates membrane penetration before intracellular hydrolysis to the active acid form.
Comparison with Indole-3-Propionic Acid (IPA)
While IPA is a potent antioxidant and gut metabolite, the 2-isomer (this topic) is generally synthetic and exhibits distinct SAR. The 2-position substitution prevents metabolism by enzymes that specifically target the 3-position (like indoleamine 2,3-dioxygenase, IDO), potentially increasing metabolic stability.
Experimental Characterization Data
When verifying the synthesized compound, the following spectral signatures are diagnostic:
| Technique | Diagnostic Signal | Assignment |
| 1H NMR | Indole N-H | |
| 1H NMR | Indole C3-H (Confirming C2 sub) | |
| 1H NMR | Ester | |
| 1H NMR | Chiral C | |
| IR | N-H Stretch | |
| IR | Ester C=O Stretch |
References
-
Synthesis of 2-Substituted Indoles
-
Antibacterial Activity of 2-Arylindoles
-
General Indole Functionalization
- Title: Sustainable multicomponent indole synthesis with broad scope.
- Source: Green Chemistry (RSC), 2022.
-
URL:[Link]
-
Pharmacology of Indole Propionates (Comparative)
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sustainable multicomponent indole synthesis with broad scope - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02060B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Ethyl 2-(1H-indol-2-yl)propanoate
This guide provides an in-depth technical analysis of Ethyl 2-(1H-indol-2-yl)propanoate , a specific indole derivative of interest in medicinal chemistry and agrochemical research.
Executive Summary
Ethyl 2-(1H-indol-2-yl)propanoate is a structural isomer of the more common auxin analogs (indole-3-derivatives). Unlike the naturally occurring indole-3-acetic acid derivatives, the 2-substituted indole scaffold offers a distinct pharmacological profile, often utilized to modulate binding affinity in kinase inhibitors and G-protein coupled receptor (GPCR) ligands by altering the vector of the side chain.
This guide addresses the chemical identity, synthesis pathways, and predicted physicochemical properties of the compound. It also clarifies critical nomenclature distinctions between the branched (2-propanoate) and linear (3-propanoate) isomers.
Chemical Identity & CAS Registry Status
Core Identification
-
Chemical Name: Ethyl 2-(1H-indol-2-yl)propanoate[1]
-
Systematic IUPAC Name: Ethyl 2-(1H-indol-2-yl)propanoate
-
Molecular Formula: C
H NO -
Molecular Weight: 217.27 g/mol
-
SMILES: CCOC(=O)C(C)c1cc2ccccc2[nH]1
-
InChIKey: (Predicted) LZVTYDZZGTYWKA-UHFFFAOYSA-N
CAS Registry Number Analysis
A direct CAS Registry Number for the specific ester Ethyl 2-(1H-indol-2-yl)propanoate is not widely indexed in public chemical inventories (PubChem, ChemSpider). It is frequently synthesized in situ or custom-ordered. Researchers must distinguish it from its close structural analogs which have established CAS numbers:
| Compound Name | Structure Note | CAS Number |
| 3-(1H-Indol-2-yl)propanoic acid | Linear Acid Analog (C2-substituted) | 5836-08-8 |
| 2-(1H-Indol-3-yl)propanoic acid | Branched Acid Analog (C3-substituted) | 2597-26-4 |
| Ethyl 2-(1-methyl-1H-indol-2-yl)propanoate | N-Methylated Analog | N/A (Custom) |
Critical Note: The "2-propanoate" nomenclature implies a branched alpha-methyl group (-CH(CH3)COOEt) attached to the indole C2 position. If the linear chain (-CH2CH2COOEt) is intended, the correct name is Ethyl 3-(1H-indol-2-yl)propanoate .
Predicted Physicochemical Properties
-
LogP (Octanol/Water): 2.8 – 3.2 (Predicted)
-
Topological Polar Surface Area (TPSA): ~42 Ų
-
Hydrogen Bond Donors: 1 (Indole NH)
-
Hydrogen Bond Acceptors: 2 (Ester O)
-
Rotatable Bonds: 4
-
Melting Point: Predicted to be a low-melting solid or viscous oil (approx. 45–55 °C), dependent on enantiomeric purity.
Synthesis Protocols
Due to the rarity of the commercial ester, synthesis is the primary route for acquisition. Two robust methodologies are proposed based on 2-substituted indole chemistry.
Method A: Fischer Indole Synthesis (Classical)
This method constructs the indole ring after establishing the side chain, ensuring regiospecificity.
-
Reagents: Phenylhydrazine + Ethyl 3-methyl-4-oxopentanoate (or equivalent keto-ester).
-
Mechanism: Acid-catalyzed condensation followed by [3,3]-sigmatropic rearrangement.
-
Protocol:
-
Step 1: Dissolve phenylhydrazine (1.0 eq) and the keto-ester (1.1 eq) in ethanol. Add catalytic acetic acid.[2] Reflux for 2 hours to form the hydrazone.
-
Step 2: Treat the isolated hydrazone with polyphosphoric acid (PPA) or ZnCl
at 100–110 °C. -
Step 3: Quench with ice water, extract with ethyl acetate, and purify via column chromatography (Hexane/EtOAc).
-
Method B: Palladium-Catalyzed Alpha-Arylation (Modern)
This method couples a pre-formed indole to the ester side chain.
-
Reagents: 2-Bromo-1H-indole (N-protected, e.g., N-Boc) + Ethyl 2-bromopropionate + Zinc dust (Reformatsky-like) or Pd catalyst.
-
Alternative: Cross-coupling of 2-Indolyl-zinc halides with ethyl 2-bromopropionate is difficult due to sterics. A more viable route is the Heck Coupling of 2-iodoindole with ethyl methacrylate (giving the unsaturated intermediate) followed by hydrogenation.
-
Protocol (Heck Route):
-
Step 1: React N-Boc-2-iodoindole with ethyl methacrylate using Pd(OAc)
, P(o-tol) , and Et N in DMF at 80 °C. -
Step 2: Hydrogenation of the alkene (H
, Pd/C) in MeOH. -
Step 3: Deprotection of the N-Boc group (TFA/DCM).
-
Visualized Synthesis Workflow
The following diagram illustrates the logical flow for the synthesis of Ethyl 2-(1H-indol-2-yl)propanoate via the Fischer Indole strategy, which is generally more accessible for scale-up.
Figure 1: Synthesis pathway via Fischer Indole Cyclization. Note the structural relationship to the linear acid analog.
Analytical Characterization Standards
To validate the synthesis of Ethyl 2-(1H-indol-2-yl)propanoate , the following spectral signatures must be confirmed:
| Technique | Expected Signal | Interpretation |
| 1H NMR (CDCl3) | Ethyl ester terminal methyl | |
| Alpha-methyl doublet (Branched CH | ||
| Methine proton at the chiral center | ||
| Ethyl ester methylene | ||
| Indole C3-H (Characteristic of 2-substitution) | ||
| Indole NH | ||
| MS (ESI+) | [M+H] | Protonated molecular ion |
Applications in Drug Discovery
Scaffold Utility
The 2-substituted indole moiety serves as a bioisostere for naphthalene and benzothiophene systems. In medicinal chemistry, this specific ester is a precursor for:
-
COX-2 Inhibitors: Analogs of Indomethacin where the side chain position is shifted to modulate selectivity.
-
Auxin Transport Inhibitors: Used in agrochemical research to study polar auxin transport, distinct from the native 3-substituted auxins.
Biological Pathway Interaction
Unlike 3-substituted indoles (which mimic Tryptophan and Serotonin), 2-substituted indoles often exhibit allosteric binding properties. They are less likely to interact with the orthosteric sites of serotonin receptors, making them valuable for designing selective kinase inhibitors that target the ATP-binding pocket hinge region.
References
-
PubChem Compound Summary. 3-(1H-Indol-2-yl)propanoic acid (CAS 5836-08-8).[3][4] National Center for Biotechnology Information. [Link][4]
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. (Foundational text for Fischer Indole protocols).
- Ishikura, M., et al. (2015). Recent advances in the synthesis of biologically active indole derivatives. Natural Product Reports. (Context for 2-substituted indole bioactivity).
Sources
Precision Engineering of the Indole Scaffold: From Transition-Metal Catalysis to Photoredox Frontiers
Executive Summary
The indole heterocycle remains the "privileged scaffold" of medicinal chemistry, serving as the structural core for a vast array of FDA-approved therapeutics, from vinca alkaloids to modern kinase inhibitors like Osimertinib and Alectinib . While classical methods (e.g., Fischer, Bischler-Möhlau) focus on de novo ring construction, the paradigm has shifted toward the direct, late-stage functionalization of the pre-formed indole core. This guide analyzes the mechanistic evolution from transition-metal-catalyzed C–H activation to sustainable photoredox strategies, providing researchers with actionable protocols for regio-controlled synthesis.
Part 1: The Indole Imperative in Therapeutics
The indole moiety is not merely a structural spacer; its electron-rich character allows for specific pi-stacking interactions and hydrogen bonding within receptor pockets.
FDA-Approved Case Studies (2015–2024)
Recent approvals highlight the shift toward complex, poly-functionalized indoles in oncology.
| Drug Name | Indole Role | Target | Therapeutic Indication |
| Osimertinib (Tagrisso) | Core scaffold enabling orientation of the acrylamide warhead | EGFR (T790M mutation) | NSCLC (Lung Cancer) |
| Alectinib (Alecensa) | Fused tetracyclic indole core for rigid binding | ALK Tyrosine Kinase | ALK-positive NSCLC |
| Panobinostat (Farydak) | C3-substituted indole acting as a "cap" group | Histone Deacetylase (HDAC) | Multiple Myeloma |
| Nintedanib (Ofev) | Indolinone core (oxidized indole derivative) | Multi-kinase (VEGFR/FGFR) | Idiopathic Pulmonary Fibrosis |
Part 2: Strategic Evolution of Synthesis
The synthetic challenge lies in overcoming the indole's inherent reactivity profile.[1] Naturally, the indole is an electron-rich enamine, highly susceptible to electrophilic aromatic substitution (
Reactivity Map & Logic
-
C3 Position: Kinetic product of electrophilic attack.
-
C2 Position: Accessed via lithiation (N-protection required) or Directing Group (DG) assisted C–H activation.
-
C4–C7 (Benzenoid): The "remote" positions.[2] functionalization here is chemically difficult and typically requires high-energy transition metal catalysts (Rh, Ru) with specific directing groups.
Figure 1: Chemo- and regioselective reactivity map of the indole scaffold.
Part 3: Deep Dive – Transition-Metal Catalyzed C–H Activation
Modern drug discovery utilizes C–H activation to append complexity without pre-functionalized handles (like halides).
C2-Selective Arylation (Pd-Catalysis)
To bypass C3 selectivity, Pd(II)-catalysis is employed. The mechanism typically involves an electrophilic palladation at C3 followed by a migration to C2, or a direct C2-palladation assisted by a directing group (e.g., N-pyrimidyl, N-acetyl).
Mechanistic Causality:
-
Coordination: Pd(OAc)₂ coordinates to the directing group (DG) on Nitrogen.
-
C–H Activation: Concerted Metalation-Deprotonation (CMD) occurs at the proximal C2 position.
-
Oxidative Addition: The aryl halide adds to the Pd(II) center.
-
Reductive Elimination: The C–C bond forms, regenerating Pd(0), which is re-oxidized by an external oxidant (e.g., Ag₂CO₃, Cu(OAc)₂).
C7-Selective Functionalization (Rh/Ir-Catalysis)
Functionalizing the benzene ring (C4–C7) is challenging due to the distance from the heteroatom. Rhodium(III) catalysis (e.g.,
Comparison of Catalytic Systems
| Feature | Pd-Catalyzed (C2) | Rh(III)-Catalyzed (C2/C7) | Photoredox (Radical) |
| Active Species | Electrophilic Pd(II) | Electrophilic Rh(III) | Radical / SET |
| Selectivity | C2 (via CMD) | C2 or C7 (DG-dependent) | C2 or C3 (Electronic) |
| Substrate Scope | Aryl halides, Alkenes | Alkynes, Diazo compounds | Diazonium salts, Arenes |
| Conditions | High Temp (>100°C), Acidic | Moderate Temp, Neutral | Room Temp, Visible Light |
| Atom Economy | Low (requires oxidants) | High (redox neutral often) | High (photon driven) |
Part 4: Emerging Frontiers – Photoredox Catalysis[4]
Photoredox catalysis offers a "green" alternative, operating at room temperature and often without precious metals.
Mechanism: Electron Donor-Acceptor (EDA) Complexes
Recent breakthroughs (2020–2024) utilize the formation of EDA complexes between electron-rich indoles and electron-deficient coupling partners (e.g., aryldiazonium salts). Upon irradiation with blue light, this complex undergoes Single Electron Transfer (SET), generating an aryl radical that adds to the indole.
Why this matters: It avoids the use of toxic oxidants (Ag, Cu) required in Pd-catalysis and tolerates sensitive functional groups found in late-stage drug intermediates.
Figure 2: Metal-free photoredox arylation via EDA complex formation.
Part 5: Technical Protocol
Workflow: Metal-Free Photoredox C2-Arylation of Indoles
Based on recent methodologies (e.g., derived from Source 1.21, ACS Org. Lett. 2024).
Objective: Regioselective C2-arylation of a tryptophan derivative or simple indole using visible light.
1. Reagents & Equipment
-
Substrate: N-protected Indole (e.g., N-Boc-indole) (0.5 mmol).
-
Coupling Partner: Aryl diazonium tetrafluoroborate (1.5 equiv).
-
Solvent: DMSO or MeCN (degassed).
-
Photocatalyst: None required (EDA strategy) or Eosin Y (1 mol%) if EDA is weak.
-
Light Source: 24W Blue LED strip (approx. 450–460 nm).
-
Vessel: 10 mL Pyrex tube with crimp cap.
2. Experimental Procedure
-
Setup: In a glovebox or under nitrogen flow, charge the reaction tube with the Indole substrate (0.5 mmol) and Aryl diazonium salt (0.75 mmol).
-
Solvation: Add anhydrous DMSO (2.0 mL). Note: DMSO promotes EDA complex formation.
-
Degassing: Sparge the solution with nitrogen for 5 minutes to remove oxygen (which quenches radicals). Cap tightly.
-
Irradiation: Place the tube 2–3 cm away from the Blue LED source. Stir vigorously at room temperature (25°C). Use a fan to prevent heating.
-
Monitoring: Monitor by TLC or LC-MS every 2 hours. Reaction is typically complete in 4–12 hours depending on the aryl electronics.
-
Workup: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Dry organic layer over Na₂SO₄.
-
Purification: Concentrate in vacuo and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
3. Self-Validating QC Checks
-
Color Change: The reaction mixture often turns dark red/brown initially (formation of radical species) and lightens upon completion.
-
Gas Evolution: Evolution of nitrogen gas (
) confirms the decomposition of the diazonium salt. -
Regioselectivity Check: Use ¹H NMR.[3] A C2-substituted indole will lose the characteristic doublet at
~7.2 ppm (C2-H) but retain the C3 signal if C3 was blocked, or show substitution patterns consistent with C2-arylation.
References
-
Recent Developments in Photo‐Catalyzed/Promoted Synthesis of Indoles and Their Functionalization: Reactions and Mechanisms. Asian Journal of Organic Chemistry, 2020. Link
-
Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. Organic Letters, 2024. Link
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review (2020–2024). Molecules, 2024.[4] Link
-
Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 2021.[5] Link
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 2017. Link
Sources
- 1. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic data (NMR, IR, MS) for Ethyl 2-(1H-indol-2-yl)propanoate
The following technical guide provides an in-depth spectroscopic analysis of Ethyl 2-(1H-indol-2-yl)propanoate .
Spectroscopic Characterization & Structural Validation[1][2]
Executive Summary & Compound Identity
Ethyl 2-(1H-indol-2-yl)propanoate is a synthetic indole derivative characterized by a propanoate ester moiety attached at the C2 position of the indole ring.[1] Unlike the ubiquitous C3-substituted indole auxins (e.g., Indole-3-acetic acid), the C2-substituted isomers possess distinct electronic and steric properties, often utilized as scaffolds in the development of COX-2 inhibitors and melatonin receptor agonists.[1]
This guide details the structural validation of this molecule using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[1][2][3]
| Property | Data |
| IUPAC Name | Ethyl 2-(1H-indol-2-yl)propanoate |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.27 g/mol |
| Exact Mass | 217.1103 |
| Key Structural Feature | Indole core with C2 |
Mass Spectrometry (MS) Fragmentation Logic
The mass spectrum of Ethyl 2-(1H-indol-2-yl)propanoate follows a characteristic fragmentation pathway driven by the stability of the indole aromatic system.
-
Molecular Ion (
): Observed at m/z 217 .[1] -
Base Peak Logic: The cleavage of the ester group is the dominant pathway.[1]
-
McLafferty Rearrangement: While less prominent in aromatic esters than aliphatic ones, the ethyl group can undergo rearrangement.[1]
-
Benzylic-like Cleavage: The bond between the chiral methine (C
) and the carbonyl carbon is susceptible to cleavage, generating a resonance-stabilized indolyl-ethyl carbocation.[1]
Fragmentation Pathway (Graphviz)[1]
Figure 1: The primary ionization leads to ester cleavage, stabilizing the charge on the indole ring.[1]
Vibrational Spectroscopy (FT-IR)
The IR spectrum provides rapid confirmation of the functional groups.[1] The interplay between the N-H bond and the ester carbonyl is diagnostic.[1]
| Functional Group | Wavenumber (cm⁻¹) | Assignment & Characteristics |
| N-H Stretch | 3350 – 3420 | Sharp band (non-bonded) or broad (H-bonded).[1] Characteristic of 1H-indole. |
| C-H Stretch (Ar) | 3030 – 3100 | Weak intensity, aromatic C-H vibrations.[1] |
| C-H Stretch (Alk) | 2930 – 2980 | Aliphatic stretches from the ethyl and methyl groups.[1] |
| C=O Stretch | 1715 – 1735 | Strong, sharp ester carbonyl.[1] Slightly conjugated but distinct. |
| C=C (Ar) | 1580 – 1620 | Indole ring skeletal vibrations.[1] |
| C-O Stretch | 1180 – 1250 | Ester C-O-C asymmetric stretch.[1] |
Nuclear Magnetic Resonance (NMR) Profiling
NMR is the definitive tool for distinguishing the 2-substituted isomer from the 3-substituted isomer.[1] The chemical shift of the proton on the pyrrole ring is the critical differentiator.[1]
¹H NMR Data (400 MHz, CDCl₃)
Note: Chemical shifts (
| Position | Mult. | Integration | Coupling ( | Assignment Logic | |
| NH | 8.50 – 8.90 | br s | 1H | - | Exchangeable Indole N-H.[1] |
| Ar-H (C4-C7) | 7.55 (d), 7.30 (d), 7.15 (t), 7.08 (t) | m | 4H | 7.5 - 8.0 | Standard indole aromatic pattern.[1] |
| C3-H | 6.35 – 6.45 | d/s | 1H | ~1.5 | Diagnostic: Upfield shift compared to C2-H in 3-substituted indoles (~7.2 ppm).[1] |
| OCH₂ | 4.15 – 4.25 | q | 2H | 7.1 | Ethyl ester methylene protons.[1] |
| 3.95 – 4.05 | q | 1H | 7.2 | Methine proton at the chiral center.[1] | |
| 1.58 | d | 3H | 7.2 | Methyl doublet coupled to the methine.[1] | |
| Ester CH₃ | 1.25 | t | 3H | 7.1 | Ethyl ester methyl triplet.[1] |
¹³C NMR Data (100 MHz, CDCl₃)
-
Carbonyl (C=O): 173.5 ppm (Typical ester).[1]
-
Indole C2 (Quaternary): 138.0 ppm (Downfield due to attachment to ester chain).[1]
-
Indole C3 (CH): 101.5 ppm (Characteristic high-field aromatic carbon for C3).[1]
-
Aromatic Junctions: 136.5, 128.0 ppm.[1]
-
Aromatic CH: 121.5, 120.0, 119.5, 110.5 ppm.[1]
-
Ester O-CH₂: 61.2 ppm.[1]
- -CH: 41.5 ppm.[1]
- -CH₃: 18.5 ppm.[1]
-
Ester CH₃: 14.2 ppm.[1]
NMR Connectivity & Logic (Graphviz)
Figure 2: The coupling between the alpha-methine and methyl group, combined with the C3-H shift, confirms the structure.[1][2]
Experimental Protocols
A. Sample Preparation for NMR[1][4]
-
Solvent Selection: Use CDCl₃ (Chloroform-d) as the primary solvent.[1] If the indole NH exchange is too rapid or solubility is poor, switch to DMSO-d₆ .
-
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove undissolved solids which cause line broadening.[1]
-
Reference: Ensure TMS (0.00 ppm) or residual solvent peak (CHCl₃: 7.26 ppm) is referenced correctly.
B. IR Spectroscopy (ATR Method)[1]
-
Background: Collect a background air spectrum.
-
Deposition: Place a small amount (~2 mg) of the solid/oil directly onto the diamond crystal of the ATR module.[1]
-
Compression: Apply pressure using the anvil until the force gauge is in the green zone.[1]
-
Acquisition: Scan from 4000 to 600 cm⁻¹ (16 scans, 4 cm⁻¹ resolution).
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] (General reference for Indole and Ethyl Propanoate fragments). [1]
-
Humphrey, G. R., & Kuethe, J. T. (2006).[1] Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.[1] [1]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Figure \mathrm { A } : { } ^ { 1 } \mathrm { H } NMR spectrum of ethyl pr.. [askfilo.com]
- 3. files.eric.ed.gov [files.eric.ed.gov]
- 4. Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts | MDPI [mdpi.com]
Methodological & Application
Synthesis of Ethyl 2-(1H-indol-2-yl)propanoate from ethyl indol-2-carboxylate
Executive Summary
This application note details the synthetic pathway for Ethyl 2-(1H-indol-2-yl)propanoate (Target 4 ) starting from the commercially available Ethyl indole-2-carboxylate (Starting Material 1 ).
The transformation presents a specific synthetic challenge: C2-homologation followed by
Retrosynthetic Analysis & Strategy
The synthesis is designed to circumvent the instability of unprotected indole-2-methanols and their corresponding halides, which are prone to acid-catalyzed polymerization.
Strategic Pathway:
-
N-Protection: Essential to deactivate the indole ring and allow safe handling of electrophilic intermediates.
-
Reduction & Activation: Converting the ester to a leaving group (via the alcohol).
-
C1 Homologation: Introducing the carbon framework via nucleophilic cyanide displacement.
-
-Alkylation: Installing the methyl group at the activated benzylic/
-carbonyl position.
Figure 1: Retrosynthetic logic flow from target to starting material.[1]
Detailed Experimental Protocol
Phase 1: N-Protection and Reduction
Objective: Generate the stable N-protected indole-2-methanol.
Unprotected indole-2-methanol is sensitive to acids and oxidizers. We utilize a Boc (tert-butyloxycarbonyl) protecting group, which is orthogonal to the reduction conditions and easily removed later.
Reagents:
-
Ethyl indole-2-carboxylate (1.0 equiv)[1]
-
Di-tert-butyl dicarbonate (
) (1.2 equiv) -
DMAP (0.1 equiv),
(1.5 equiv) -
DIBAL-H (1.0 M in Toluene) or
(THF)
Protocol:
-
Protection: Dissolve ethyl indole-2-carboxylate in DCM. Add DMAP and
. Add slowly at 0°C. Stir at RT for 4 hours. Wash with 1M HCl, brine, and dry.-
Checkpoint: Confirm quantitative conversion to N-Boc-ethyl indole-2-carboxylate via TLC (
increases significantly).
-
-
Reduction: Dissolve the N-Boc ester in anhydrous THF under Argon. Cool to -78°C.
-
Add DIBAL-H (2.2 equiv) dropwise. Note: DIBAL-H is preferred over
to prevent potential over-reduction or Boc-cleavage if temperature is not strictly controlled. -
Stir at -78°C for 2 hours, then warm to 0°C.
-
Quench: Carefully add Rochelle’s salt (potassium sodium tartrate) solution. Stir vigorously until two clear layers form (critical for aluminum emulsion breakdown).
-
Isolate: Extract with EtOAc, dry over
, and concentrate to yield (1-(tert-butoxycarbonyl)-1H-indol-2-yl)methanol .
Phase 2: Homologation (The Nitrile Route)
Objective: Extend the carbon chain by one unit to form the acetate scaffold.
Reagents:
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
- (1.5 equiv)
-
Sodium Cyanide (NaCN) (1.5 equiv)
-
Ethanol/HCl (g) or
Protocol:
-
Activation: Dissolve the alcohol from Phase 1 in DCM at 0°C. Add
, followed by MsCl dropwise. Stir 1 hour to form the mesylate.-
Mechanistic Insight: The N-Boc group prevents the nitrogen lone pair from assisting in the displacement of the mesylate, thereby preventing the formation of a reactive aza-fulvene intermediate which would lead to polymerization.
-
-
Cyanation: Dissolve the crude mesylate in DMSO. Add NaCN (Caution: Toxic). Stir at RT for 4–6 hours.
-
Ethanolysis (Pinner Reaction): Dissolve the nitrile in absolute ethanol. Bubble dry HCl gas through the solution at 0°C until saturation (or use 4M HCl in Dioxane/EtOH).
-
Reflux for 2 hours. This step simultaneously hydrolyzes the nitrile to the ethyl ester and may cleave the N-Boc group (depending on acid strength/time).
-
Optimization: If Boc is retained, remove it in the final step. If Boc is cleaved, proceed with Ethyl indole-2-acetate .
-
Phase 3: -Alkylation (The Critical Step)
Objective: Install the methyl group at the
Reagents:
-
Lithium Diisopropylamide (LDA) (1.1 equiv) - Freshly prepared or commercial.
-
Methyl Iodide (MeI) (1.2 equiv)
-
Anhydrous THF
-
DMPU (Optional co-solvent for rate enhancement)
Protocol:
-
Deprotonation: Cool a solution of LDA in THF to -78°C.
-
Add a solution of Ethyl indole-2-acetate (protect the Nitrogen with Boc again if it was cleaved in Phase 2, or use 2 equivalents of base if N-H is free) dropwise.
-
Note: Using N-Boc ethyl indole-2-acetate is highly recommended here. The dianion (from free N-H) is harder to control and solubility can be an issue.
-
-
Stir for 30 minutes at -78°C to ensure complete enolate formation.
-
Alkylation: Add MeI dropwise.
-
Allow to warm to -20°C over 2 hours.
-
Quench: Add saturated
solution. -
Purification: Extract with EtOAc. Flash chromatography (Hexane/EtOAc) will separate the mono-methylated product (Target) from any dimethylated byproduct.
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Temperature (Reduction) | Prevents Boc cleavage and over-reduction of the indole ring. | |
| N-Protection | Mandatory | Unprotected 2-halomethyl indoles are unstable and polymerize rapidly. |
| Base Equivalents (Alkylation) | 1.05 - 1.10 eq | Excess base leads to di-methylation (gem-dimethyl impurity). |
| Quench (Al Workup) | Rochelle's Salt | Essential for phase separation when using aluminum hydrides. |
Reaction Workflow Diagram
Figure 2: Step-by-step process flow for the synthesis of the target propanoate.
Troubleshooting & Safety
-
Cyanide Safety: All steps involving NaCN must be performed in a well-ventilated fume hood. Keep a cyanide antidote kit available. Waste streams must be treated with bleach (sodium hypochlorite) at pH > 10.
-
Impurity Profile: The most common impurity in the final step is the gem-dimethyl product (ethyl 2-(1H-indol-2-yl)-2-methylpropanoate). This occurs if the mono-methylated product exchanges a proton with the enolate.
-
Indole Polymerization: If the reaction mixture turns dark red/brown during Phase 2, it indicates loss of the Boc group and polymerization of the 2-methylene intermediate. Ensure basic conditions are maintained during the mesylation step.
References
-
Reduction of Indole Esters
-
Homologation via Nitrile (General Indole Chemistry)
- Source: Journal of the Chemical Society, Perkin Transactions 1.
-
Boc-Protection Strategy
- Source: Grehn, L., & Ragnarsson, U. (1984).
- Title: Novel efficient total synthesis of mel
-
URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
High-Performance Characterization of Indole-3-Carboxylic Acid Esters
Focus Application: Synthetic Cannabinoids (NPS) and Pharmaceutical Intermediates
Abstract
Indole esters, particularly indole-3-carboxylic acid esters, represent a critical structural class in drug discovery and forensic toxicology. From non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin derivatives to the proliferation of New Psychoactive Substances (NPS) such as PB-22 and MDMB-CHMICA, the indole ester moiety is pharmacologically potent but analytically challenging. This guide provides a definitive protocol for the structural elucidation and quantification of indole esters. It addresses specific challenges such as isomeric differentiation (e.g., C2 vs. C3 substitution), ester hydrolysis during extraction, and mass spectral fragmentation interpretation.
Introduction & Core Challenges
The characterization of indole esters requires a multi-modal approach due to two primary factors:
-
Lability of the Ester Bond: Indole esters are susceptible to hydrolysis under alkaline conditions and even during high-temperature gas chromatography (GC) analysis, potentially leading to false identification of the parent carboxylic acid.
-
Regioisomerism: Synthetic routes often yield mixtures of C2- and C3-acylated indoles. Distinguishing these requires high-resolution chromatography or 2D-NMR, as their mass spectra are often identical.
The "Self-Validating" Analytical Philosophy
To ensure data integrity (E-E-A-T), this protocol enforces a Self-Validating System :
-
Pre-Analysis Check: Monitor the presence of the hydrolyzed acid product (Indole-3-carboxylic acid) in the blank to assess solvent/matrix-induced hydrolysis.
-
Orthogonal Confirmation: Never rely solely on MS retention time; confirmation via UV absorption ratios or NMR is mandatory for novel compounds.
Sample Preparation Protocol
Objective: Isolate indole esters from complex matrices (biological fluids or herbal material) while minimizing abiotic hydrolysis.
Reagents
-
Extraction Solvent: Acetonitrile (ACN) or Methanol (MeOH), LC-MS Grade.
-
pH Modifier: Formic Acid (FA) or Ammonium Formate (buffer pH 3-4). Avoid alkaline buffers.
Workflow: Solid-Liquid Extraction (Herbal/Powder)
-
Weighing: Accurately weigh 10 mg of homogenized sample.
-
Solvent Addition: Add 1.0 mL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Scientific Rationale: Low temperature and acidic pH inhibit esterase activity and spontaneous alkaline hydrolysis.
-
-
Sonication: Sonicate for 10 minutes at <20°C.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Filtration: Filter supernatant through a 0.2 µm PTFE filter. Do not use Nylon filters as they can adsorb indole moieties.
-
Dilution: Dilute 1:10 with Mobile Phase A (Water + 0.1% FA) prior to LC injection to match initial gradient conditions.
Chromatographic & Mass Spectrometric Methods
A. Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)
This is the preferred method for quantification and labile ester analysis.
Instrument: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF. Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Gradient | 0-1 min: 5% B (Isocratic hold) 1-10 min: 5% -> 95% B (Linear) 10-12 min: 95% B (Wash) |
| Injection Vol | 2-5 µL |
MS Source Parameters (ESI Positive):
-
Capillary Voltage: 3.0 kV
-
Desolvation Temp: 450°C (High temp ensures efficient ionization of semi-volatile esters)
-
Cone Voltage: Optimized per compound (typically 20-40 V)
Fragmentation Logic (MS/MS): Indole esters typically fragment via ester cleavage .
-
Precursor:
-
Primary Product Ion:
(Acylium ion of the indole core).-
Example: For PB-22 (QUPIC), precursor m/z 359
product m/z 214 (1-pentyl-1H-indole-3-acyl ion).
-
-
Secondary Product Ion:
. Further loss of CO from the acylium ion.-
Example:m/z 214
m/z 144 (1-pentyl-indole cation).
-
B. Gas Chromatography - Mass Spectrometry (GC-MS)
Used for screening, but requires caution regarding thermal stability.
Instrument: GC-EI-MS (Single Quadrupole). Column: 5% Phenyl-Arylene (e.g., DB-5MS), 30m x 0.25mm x 0.25µm.
Protocol:
-
Inlet Temp: 250°C (Do not exceed 280°C to prevent thermal de-esterification).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Start: 80°C (Hold 1 min)
-
Ramp: 20°C/min to 300°C
-
Hold: 5 min at 300°C.
-
Fragmentation Patterns (EI 70 eV):
-
McLafferty Rearrangement: Prominent in esters with alkyl chains
3 carbons. - -Cleavage: Cleavage adjacent to the carbonyl group is the dominant pathway, often yielding the base peak (Indole-3-acyl cation, m/z 144 for unsubstituted indole).
Structural Elucidation via NMR
When MS data is ambiguous (e.g., distinguishing 1-pentyl-1H-indole-3-carboxylate from 1-pentyl-1H-indole-2-carboxylate), Nuclear Magnetic Resonance (NMR) is the absolute standard.
Solvent: DMSO-
Key Diagnostic Signals (
-
Indole C2-H (for 3-substituted esters): A sharp singlet or doublet (
Hz) around 7.8 - 8.2 ppm .-
Logic: If the ester is at C2, this proton signal disappears. If the ester is at C3, the C2 proton is highly deshielded by the adjacent carbonyl.
-
-
Ester Alkoxy Group:
-
Methyl ester (
): Singlet at 3.8 - 3.9 ppm . -
Ethyl ester (
): Quartet at ~4.3 ppm, Triplet at ~1.3 ppm.
-
-
NH Proton (if N1 is unsubstituted): Broad singlet at 11.0 - 12.5 ppm (DMSO-
).
2D-NMR Validation (HMBC):
-
Critical Correlation: Look for a Long-Range (
) coupling between the Indole C2-H and the Ester Carbonyl Carbon (~165 ppm). This definitively places the ester at C3.
Visualization of Analytical Logic
Diagram 1: Integrated Characterization Workflow
This flowchart illustrates the decision-making process for characterizing an unknown indole ester.
Caption: Workflow for the isolation, screening, and structural confirmation of indole esters, emphasizing stability checks and isomer differentiation.
Diagram 2: Mass Spectrometry Fragmentation Pathway
Visualizing the primary cleavage points for an Indole-3-Carboxylic Acid Ester (e.g., Methyl 1-pentyl-1H-indole-3-carboxylate).
Caption: Primary ESI+ fragmentation pathway showing the transition from precursor to the characteristic acylium and indole core ions.
References
-
Analytical Characterization of Synthetic Cannabinoids (Indole-3-Carboxylic Acid Deriv
- Source: National Institutes of Health (NIH) / PubMed
- Context: Detailed GC-HRMS and NMR data for indole-3-carboxylate deriv
-
Synthesis and Characterization of Chloroindole Analogues of MDMB-CHMICA
- Source: MDPI (Molecules Journal)
- C)
-
Hydrolysis of Indole-3-Acetic Acid Esters in Alkaline Conditions
-
Mass Spectrometric Fragmentation Patterns of Indole Deriv
- Source: Preprints.
- Context: Discussion of rearrangement ions and metabolic pathways for indole deriv
-
Indole-2-carboxylic acid, ethyl ester: Organic Syntheses Procedure
-
Source: Organic Syntheses[3]
- Context: Classical chemical properties and hydrolysis protocols for indole-2-esters.
-
Sources
Structural Elucidation of Substituted Indoles via 1H and 13C NMR
A Practical Guide for Medicinal Chemistry & Drug Discovery
Abstract Indole scaffolds are "privileged structures" in drug discovery, forming the core of tryptophan-derived alkaloids, synthetic anti-inflammatories (e.g., Indomethacin), and 5-HT receptor modulators.[1][2] However, their electron-rich pyrrole ring and exchangeable NH proton create unique spectral challenges.[1][2] This guide provides a standardized protocol for the acquisition, assignment, and structural validation of substituted indoles, focusing on distinguishing regioisomers and handling solvent-dependent shifts.[1][2]
Part 1: Experimental Protocol & Sample Preparation
The choice of solvent is the single most critical variable in Indole NMR. Unlike simple aromatics, the indole NH (H1) is both a hydrogen-bond donor and susceptible to chemical exchange.[1][2]
Solvent Selection Strategy
-
Primary Recommendation: DMSO-d6 [1][2][3][4]
-
Why: DMSO is a strong hydrogen-bond acceptor.[2] It "locks" the NH proton (H1) into a distinct environment, usually appearing as a sharp singlet (or doublet if coupling to H2) between 10.8–12.0 ppm.[1][2] It prevents rapid exchange with residual water, which often obliterates the NH signal in CDCl₃.[2]
-
-
Secondary Option: Acetone-d6 [1][2]
-
Use Case: When the sample degrades in DMSO or requires lower viscosity for high-resolution 2D spectra at low temperatures.[1]
-
-
Avoid: CDCl₃ (Unless necessary)
Sample Preparation Workflow
-
Mass: Weigh 5–15 mg of analyte (for 1H) or 20–40 mg (for 13C/2D).
-
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.
-
Reference: Ensure TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm) is used for referencing.[1][2]
Part 2: 1H NMR Spectral Analysis
The Indole Fingerprint (Unsubstituted Reference)
In DMSO-d6, the indole spin system is divided into the Pyrrole ring (electron-rich) and the Benzene ring.[1][2]
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling (Hz) | Diagnostic Feature |
| NH (H1) | 10.9 – 11.5 | br s or d | Disappears in D₂O shake.[1][3] | |
| H2 | 7.3 – 7.4 | t or dd | ||
| H3 | 6.3 – 6.5 | t or dd | Most shielded aromatic proton (electron-rich | |
| H4 | 7.5 – 7.6 | d | "Deshielded Doublet" (due to ring current/anisotropy).[1] | |
| H7 | 7.3 – 7.4 | d | Shows NOE with NH (H1).[1] | |
| H5/H6 | 6.9 – 7.1 | t (app) | Often overlap; H5 is usually upfield of H6.[1] |
Substituent Effects (The "Shift Rules")
-
Electron Withdrawing Groups (EWG) at C3 (e.g., -CHO, -COR):
-
Electron Donating Groups (EDG) at C5 (e.g., -OMe):
-
H4 becomes a doublet with meta-coupling (
Hz).[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
H6 shifts upfield (shielding) and becomes a doublet of doublets (ortho to H7, meta to H4).[1][2]
-
H3 and H2 are minimally affected compared to the benzene ring protons.
-
Part 3: 13C NMR Spectral Analysis
Carbon assignment is critical because quaternary carbons (C3a, C7a) define the ring fusion.[1][2]
| Carbon | Shift (δ ppm) | Type | Notes |
| C2 | 125 – 128 | CH | Downfield of C3 due to |
| C3 | 100 – 104 | CH/Cq | Highly shielded (nucleophilic center).[1][2] |
| C3a | 127 – 129 | Cq | Bridgehead carbon.[1][2] |
| C7a | 136 – 137 | Cq | Bridgehead (adjacent to N).[1][2] |
| C4/C5/C6/C7 | 110 – 123 | CH | Typical aromatic range.[1][2] |
Protocol for C2 vs. C3 Distinction: If the indole is substituted at C2 or C3, 1D 13C is insufficient. Use HMBC :
Part 4: Advanced Logic & Regioisomer Determination
Distinguishing between 4-, 5-, 6-, and 7-substituted indoles is the most common challenge.[1][2] This requires a combination of coupling analysis and NOE (Nuclear Overhauser Effect).[2]
The "Anchor Point" Strategy[2]
-
Identify H7: The aromatic proton that shows a strong NOE signal with H1.
-
Identify H4: The aromatic proton that shows a strong NOE signal with H3 (if H3 is present) or substituent at C3.[1][2]
Workflow Visualization
The following diagram outlines the decision process for assigning an unknown substituted indole.
Caption: Logic flow for the structural assignment of indole regioisomers using 1H coupling constants and NOE anchor points.
Part 5: Self-Validating Checks (Quality Control)
Before finalizing a structure, apply these three checks to ensure data integrity:
-
The D₂O Shake Test:
-
The H1-H7 NOE Check:
-
The C3 Shielding Check:
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (The definitive text for chemical shift ranges). [1][2]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2] (Authoritative database for verifying indole shifts). [1][2]
-
Morales-Ríos, M. S., et al. (1987).[1][2] "NMR Studies of Indole." Heterocycles, 27(2).[1][2][5] (Seminal paper on solvent effects in Indole NMR).
-
Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Protocol source for NOESY/HMBC optimization).
Sources
High-Purity Isolation of Ethyl 2-(1H-indol-2-yl)propanoate via Automated Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
Ethyl 2-(1H-indol-2-yl)propanoate is a key intermediate in the synthesis of various pharmacologically active indole alkaloids and synthetic compounds. Achieving high purity of this intermediate is critical for the success of subsequent reaction steps and the integrity of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the efficient purification of Ethyl 2-(1H-indol-2-yl)propanoate from a crude reaction mixture using normal-phase flash column chromatography. The methodology emphasizes the rationale behind parameter selection, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the execution of the automated flash chromatography run, ensuring reproducibility and scalability.
Introduction and Scientific Principle
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Ethyl 2-(1H-indol-2-yl)propanoate, as a functionalized indole derivative, serves as a versatile building block. However, its synthesis often yields a complex mixture containing unreacted starting materials, catalysts, and side-products. Effective purification is therefore a non-negotiable step to ensure the quality required for drug development pathways.
Column chromatography is a fundamental purification technique that separates chemical compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] In normal-phase chromatography, a polar stationary phase (typically silica gel) is used in conjunction with a non-polar mobile phase (eluent).[3] Compounds within the mixture travel through the column at different rates depending on their polarity; less polar compounds have a weaker affinity for the polar silica gel and are eluted more quickly by the non-polar mobile phase, while more polar compounds are retained longer.[4] This protocol details the systematic application of this principle for the isolation of the target compound.
Pre-Purification Analysis: Mobile Phase Optimization via TLC
Before committing to a large-scale column separation, it is imperative to determine the optimal mobile phase composition. Thin-Layer Chromatography (TLC) serves as a rapid and material-sparing method to screen solvent systems. The goal is to find a solvent mixture that provides good separation between the target compound and its impurities, with a Retention Factor (Rf) for the target compound ideally between 0.3 and 0.7.[4]
Protocol 2.1: TLC Analysis
-
Plate Preparation: On a silica gel TLC plate (with F254 indicator), lightly draw a baseline in pencil approximately 1 cm from the bottom edge.
-
Sample Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline.
-
Eluent Preparation: Prepare a series of developing solvents (eluents) with varying ratios of a non-polar solvent (Hexanes or Petroleum Ether) and a moderately polar solvent (Ethyl Acetate). Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and incrementally increase the polarity (e.g., 8:2, 7:3).
-
Development: Place a small amount of the chosen eluent into a developing chamber lined with filter paper to ensure vapor saturation.[5] Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the separated spots under a UV lamp at 254 nm.[6] Circle the visible spots.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: The ideal mobile phase will show the spot for Ethyl 2-(1H-indol-2-yl)propanoate at an Rf of ~0.35, with clear separation from other spots. For this compound, a mixture of Hexanes:Ethyl Acetate (85:15 v/v) is often a suitable starting point.
Detailed Protocol: Flash Column Chromatography
This protocol assumes the use of a standard glass flash column and silica gel (40-63 µm particle size).[7] The principles are directly transferable to automated flash chromatography systems.
Materials and Equipment
| Category | Item |
| Glassware | Chromatography Column (e.g., 40mm ID x 300mm L), Round-bottom flasks, Erlenmeyer flasks, Test tubes/Fraction collection vials, Beakers |
| Stationary Phase | Silica Gel (e.g., 100-200 mesh or 40-63 µm)[8] |
| Mobile Phase | Hexanes (or Petroleum Ether), Ethyl Acetate (HPLC Grade) |
| Sample | Crude Ethyl 2-(1H-indol-2-yl)propanoate |
| Other Reagents | Dichloromethane (for sample loading), Sand (acid-washed), Cotton or Glass Wool |
| Equipment | Fume Hood, Rotary Evaporator, TLC plates and chamber, UV Lamp (254 nm), Air/Nitrogen line for pressurization (optional) |
Step-by-Step Purification Workflow
The purification process follows a logical sequence from column packing to final product isolation.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Home Page [chem.ualberta.ca]
- 5. bio-protocol.org [bio-protocol.org]
- 6. akjournals.com [akjournals.com]
- 7. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
Applications of Ethyl 2-(1H-indol-2-yl)propanoate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with diverse and potent biological activities.[1] Within this privileged scaffold, Ethyl 2-(1H-indol-2-yl)propanoate and its parent acid, 2-(1H-indol-2-yl)propanoic acid, represent a promising class of molecules for the development of novel therapeutics. Their structural motif allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. This guide provides an in-depth exploration of the applications of Ethyl 2-(1H-indol-2-yl)propanoate in medicinal chemistry, complete with detailed synthetic and biological evaluation protocols to empower researchers in their drug discovery endeavors.
Synthetic Strategy: Accessing the Indole-2-Propanoate Scaffold
The most direct and versatile method for the synthesis of the Ethyl 2-(1H-indol-2-yl)propanoate core is the Fischer indole synthesis.[2][3] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of phenylhydrazine with a suitable ketone or aldehyde.[2] For the synthesis of our target molecule, the key precursors are phenylhydrazine and ethyl 2-methyl-3-oxobutanoate.
Protocol 1: Synthesis of Ethyl 2-(1H-indol-2-yl)propanoate via Fischer Indole Synthesis
This protocol outlines a representative two-step procedure for the laboratory-scale synthesis of Ethyl 2-(1H-indol-2-yl)propanoate.
Step 1: Formation of the Phenylhydrazone Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenylhydrazine (1.0 equivalent) and ethyl 2-methyl-3-oxobutanoate (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes, then gently heat to 60-80°C for 1-2 hours to drive the condensation reaction to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The phenylhydrazone product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, the solvent can be removed under reduced pressure. The crude hydrazone is often used directly in the next step without further purification.
Step 2: Acid-Catalyzed Cyclization to the Indole
-
Reaction Setup: Place the crude phenylhydrazone intermediate in a round-bottom flask. Add a suitable acid catalyst. Common choices include a mixture of glacial acetic acid and a strong mineral acid like sulfuric acid or hydrochloric acid, or a Lewis acid such as zinc chloride.[3][4] Polyphosphoric acid (PPA) can also be an effective catalyst.[2]
-
Reaction Execution: Heat the reaction mixture to 80-100°C. The reaction is typically complete within 1-3 hours. Monitor the formation of the indole product by TLC.
-
Work-up and Purification: After cooling, pour the reaction mixture into a beaker of ice water. The crude Ethyl 2-(1H-indol-2-yl)propanoate may precipitate as a solid. Collect the solid by filtration and wash thoroughly with water to remove any residual acid. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Figure 1: Workflow for the Fischer Indole Synthesis of Ethyl 2-(1H-indol-2-yl)propanoate.
Applications in Medicinal Chemistry
The indole-2-propanoate scaffold is a versatile platform for the development of a range of therapeutic agents. The following sections detail its potential applications, supported by data from closely related analogues and standardized protocols for biological evaluation.
Anticancer Activity
Indole derivatives are well-established as potent anticancer agents, with some compounds, like vinca alkaloids, being used in clinical practice.[5] The cytotoxic potential of indole-propanoic acid derivatives has been explored against various cancer cell lines.
Application Note: Derivatives of indole-propanoic acid have demonstrated significant in vitro cytotoxicity against human cancer cell lines, including colon (HT29) and breast (MCF7) cancer lines.[6] This suggests that Ethyl 2-(1H-indol-2-yl)propanoate could serve as a valuable starting point for the design of novel anticancer agents. The propanoate moiety offers a handle for further chemical modification to optimize potency and selectivity.
Table 1: Cytotoxic Activity of Representative Indole-Aryl-Amide Derivatives [6]
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Compound 4 ¹ | HT29 (Colon) | 0.96 |
| HeLa (Cervical) | 1.87 | |
| MCF7 (Breast) | 0.84 | |
| Compound 2 ² | MCF7 (Breast) | 0.81 |
| PC3 (Prostate) | 2.13 |
¹A simple amide of 4-(aminomethyl)aniline and indolylacetic acid. ²An N-acylated tryptamine derivative.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Seed human cancer cells (e.g., HT29, MCF7) into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Ethyl 2-(1H-indol-2-yl)propanoate in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Indole derivatives, including indole-3-propanoic acid, have been shown to possess anti-inflammatory properties.[7] This activity is often mediated through the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.
Application Note: The structural similarity of Ethyl 2-(1H-indol-2-yl)propanoate to known anti-inflammatory agents suggests its potential as a lead compound for the development of new anti-inflammatory drugs. The indole nucleus can interact with key residues in the active sites of inflammatory enzymes, while the propanoate side chain can be modified to enhance binding affinity and selectivity.
Protocol 3: In Vitro Anti-inflammatory Assay (LPS-Induced Nitric Oxide Production in Macrophages)
This protocol describes a common method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate until they reach 80-90% confluency.
-
Compound Pre-treatment: Treat the cells with various concentrations of Ethyl 2-(1H-indol-2-yl)propanoate for 1-2 hours.
-
LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Reading: After a short incubation period at room temperature, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production by the test compound compared to the LPS-only treated cells and determine the IC₅₀ value.
Sources
- 1. Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Antimicrobial and Antifungal Activity of Novel Indole Derivatives
For: Researchers, scientists, and drug development professionals engaged in the discovery and characterization of new anti-infective agents.
Introduction: The Enduring Potential of the Indole Scaffold
This guide provides a comprehensive, field-proven framework for the systematic evaluation of novel indole derivatives. The protocols herein are designed not merely as procedural steps but as a logical, self-validating workflow. They move from initial qualitative screening to quantitative potency determination and preliminary safety assessment, mirroring the early stages of a professional drug discovery pipeline. Each step is explained with an emphasis on the underlying scientific principles to ensure robust, reproducible, and meaningful data generation.
Section 1: Initial Screening via Disc Diffusion (Kirby-Bauer Method)
The disc diffusion assay is a foundational, cost-effective method for the initial qualitative screening of antimicrobial activity.[5][6] Its principle lies in the diffusion of a test compound from a saturated paper disc into an agar medium uniformly inoculated with a target microorganism. The resulting zone of inhibition, if any, provides a preliminary indication of the compound's bioactivity.[7][8]
Causality Behind the Method:
This method is selected for initial screening due to its simplicity, low cost, and ability to test multiple compounds and organisms simultaneously. It provides a clear visual endpoint (the zone of inhibition) that allows for rapid prioritization of compounds for more rigorous quantitative testing. The use of standardized Mueller-Hinton Agar (MHA) is crucial as it has defined nutrient content and low levels of inhibitors, ensuring consistency and reproducibility.[5]
Detailed Protocol: Disc Diffusion Assay
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.
-
Suspend the colonies in sterile saline or a suitable broth (e.g., Tryptic Soy Broth).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[5] This standardization is critical for ensuring that the bacterial lawn is confluent and reproducible.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum suspension.
-
Remove excess fluid by pressing the swab against the inner wall of the tube.[8][9]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a uniform lawn of growth. Rotate the plate by 60 degrees and repeat the streaking process two more times to cover the entire surface.[5][8][9]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[9]
-
-
Disc Application:
-
Using sterile forceps, place paper discs (6 mm diameter) impregnated with a known concentration of the novel indole derivative onto the inoculated agar surface.
-
Gently press each disc to ensure complete contact with the agar.[9] Discs should be spaced at least 24 mm apart to prevent overlapping zones.[9]
-
Essential Controls:
-
Positive Control: A disc containing a standard antibiotic of known efficacy against the test organism (e.g., Ciprofloxacin for E. coli, Fluconazole for C. albicans).
-
Negative Control: A disc impregnated with the solvent (e.g., DMSO) used to dissolve the test compound. This ensures the solvent itself has no antimicrobial activity.
-
-
-
Incubation:
-
Result Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where no growth occurs) in millimeters (mm) using a ruler or calipers.[7]
-
A larger zone diameter generally indicates greater susceptibility of the microorganism to the compound. The results are qualitative and should be recorded for comparative purposes.
-
Caption: Workflow for the Kirby-Bauer Disc Diffusion Assay.
Section 2: Quantitative Potency via Broth Microdilution (MIC Assay)
Following a positive result in the initial screen, the next essential step is to quantify the compound's potency. The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC).[10][11][12] The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro after a defined incubation period.[11][13]
Causality Behind the Method:
This method is superior for quantitative analysis as it provides a specific numerical value (e.g., in µg/mL) for a compound's potency, allowing for direct comparison between different derivatives and against standard drugs.[11] The use of 96-well plates facilitates high-throughput testing of serial dilutions and multiple samples.[10] Adherence to protocols established by bodies like the Clinical and Laboratory Standards Institute (CLSI) is paramount for ensuring data is comparable to global standards.[10]
Detailed Protocol: Broth Microdilution for MIC
-
Reagent and Compound Preparation:
-
Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for most bacteria.[10] For fungi like Candida, use RPMI-1640 medium.
-
Compound Dilutions: Prepare a stock solution of the indole derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in the appropriate broth within a 96-well microtiter plate to achieve a range of desired final concentrations.[14][15]
-
-
Inoculum Preparation:
-
Prepare a bacterial/fungal suspension equivalent to the 0.5 McFarland standard as described in Section 1.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12][14] This precise density is crucial for test accuracy and reproducibility.
-
-
Plate Inoculation and Setup:
-
Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. The final volume in each well is typically 100 µL or 200 µL.
-
Mandatory Controls in Every Plate:
-
Growth Control: Wells containing only broth and the microbial inoculum (no compound). This well must show distinct turbidity after incubation.[10][11]
-
Sterility Control: Wells containing only broth (no compound, no inoculum). This well must remain clear, confirming the sterility of the medium.[11]
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used. This ensures the solvent does not inhibit microbial growth.
-
-
-
Incubation:
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[11][14]
-
Alternatively, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the concentration that inhibits growth by ≥90% compared to the growth control.
-
Caption: Workflow for Broth Microdilution MIC Determination.
Data Presentation: MIC Values
Summarizing results in a clear, tabular format is essential for comparing the efficacy of different derivatives against a panel of clinically relevant microorganisms.
| Compound ID | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| IND-001 | 4 | 32 | 16 |
| IND-002 | 2 | 16 | 8 |
| IND-003 | >64 | >64 | >64 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 2 |
Note: Data are hypothetical and for illustrative purposes only.
Section 3: Determining Cidal Activity (MBC/MFC Assay)
While the MIC assay identifies the concentration that inhibits growth (a static effect), it does not distinguish whether the compound is killing the microorganism (a cidal effect). The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) test is a crucial follow-up to determine the lowest concentration of a drug that results in a ≥99.9% reduction of the initial inoculum.[17][18]
Causality Behind the Method:
For treating severe or life-threatening infections, particularly in immunocompromised patients, a bactericidal agent is often preferred over a bacteriostatic one. This assay provides this critical information by sub-culturing from the clear wells of the MIC plate onto antibiotic-free agar to see if any viable organisms remain.
Detailed Protocol: MBC/MFC Assay
-
Prerequisite: This assay is performed immediately following the determination of the MIC from the broth microdilution plate.
-
Sub-culturing:
-
Select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth. Also, include the growth control well.
-
Using a calibrated loop or pipette, withdraw a small aliquot (typically 10-100 µL) from each of these wells.
-
Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA or Potato Dextrose Agar for fungi).
-
-
Incubation:
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours, or until growth is clearly visible on the plate cultured from the MIC growth control.
-
-
MBC/MFC Determination:
-
Count the number of colonies on each plate.
-
The MBC/MFC is the lowest concentration of the indole derivative that results in a ≥99.9% kill (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC plate should have ≤500 CFU).[17]
-
Section 4: Preliminary Assessment of Host Cell Cytotoxicity
A promising antimicrobial agent must be selectively toxic to microbial pathogens while exhibiting minimal toxicity to host cells. An early-stage assessment of cytotoxicity against a mammalian cell line is a critical step in evaluating the therapeutic potential of a novel indole derivative. The MTT assay is a widely used colorimetric assay for this purpose.[19]
Causality Behind the Method:
The MTT assay provides a quantitative measure of cell viability. Its principle is based on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[20] The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of an IC₅₀ (half-maximal inhibitory concentration) value, which represents the compound's potency in reducing cell viability.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed a mammalian cell line (e.g., HEK293, HepG2) into a 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the indole derivatives in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different compound concentrations.
-
Essential Controls:
-
Vehicle Control: Cells treated only with the solvent (e.g., DMSO) at the highest concentration used. This represents 100% cell viability.
-
Blank Control: Wells containing medium only (no cells) to serve as a background for absorbance readings.[14]
-
-
Incubate the plate for a defined exposure time (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing medium.
-
Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.[20]
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.
-
References
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
-
Minimal Bactericidal Concentration for Biofilms (MBC-B). (2024). Bio-protocol. [Link]
-
Disk Diffusion Method for Antibiotic Susceptibility Test. (2025). Creative Biolabs. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). PMC. [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. [Link]
-
Minimum Bactericidal Concentration (MBC). (n.d.). Antimicrobial Testing Laboratory. [Link]
-
M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing. (n.d.). CLSI. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). ASM.org. [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PMC - NIH. [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. [Link]
-
M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. (2020). CLSI. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC. [Link]
-
M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. (2022). CLSI. [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2024). Frontiers. [Link]
-
Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). ResearchGate. [Link]
-
M27 4th Edition. (n.d.). Scribd. [Link]
-
Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. (2022). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube. [Link]
-
Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review. (2024). International Journal of Pharmaceutical Sciences. [Link]
-
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). PMC. [Link]
-
Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Longdom Publishing SL. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024). ResearchGate. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
-
Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. (n.d.). PubMed. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asm.org [asm.org]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. njccwei.com [njccwei.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. microchemlab.com [microchemlab.com]
- 19. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting common issues in Ethyl 2-(1H-indol-2-yl)propanoate synthesis
Technical Support Center: Ethyl 2-(1H-indol-2-yl)propanoate Synthesis
-
Ticket ID: IND-2-PROP-001
-
Topic: Troubleshooting Synthesis, Regioselectivity, and Purification
-
Assigned Specialist: Senior Application Scientist, Chemical Development Group
Executive Summary: The Synthetic Challenge
Synthesizing Ethyl 2-(1H-indol-2-yl)propanoate presents a classic "chemoselectivity vs. regioselectivity" conflict. You are likely encountering one of three critical failure modes:
-
Regiochemical Scrambling: Obtaining the 3-substituted isomer instead of the desired 2-substituted indole (common in Fischer synthesis).
-
Ester Hydrolysis: Loss of the ethyl group due to harsh acidic cyclization conditions.
-
Product Decomposition: "Tarry" black mixtures during silica gel chromatography due to the acid-sensitivity of the electron-rich indole ring.
This guide moves beyond generic protocols to address the causality of these failures, offering self-validating solutions.
Visualizing the Failure Modes (Workflow Analysis)
The following diagram illustrates the decision matrix between the traditional Fischer route (high risk of isomer scrambling) and the Palladium-catalyzed route (high regiocontrol), along with critical troubleshooting checkpoints.
Caption: Comparative workflow showing critical failure points (Red Octagons) in Fischer vs. Pd-Catalyzed routes. Note the higher risk profile of the Fischer route regarding regioselectivity.
Troubleshooting Guide (Q&A Format)
Category 1: Reaction Engineering & Regioselectivity
Q: I am using a Fischer Indole protocol, but I am isolating the 3-substituted isomer or a mixture. Why?
-
The Science: In the Fischer synthesis, the hydrazone intermediate can tautomerize to two different enamines if the ketone is unsymmetrical. Cyclization prefers the more substituted enamine (thermodynamic product), which typically leads to 3-substituted indoles.
-
The Fix:
-
Switch to Lewis Acids: Replace protic acids (H₂SO₄) with ZnCl₂ or PPA (Polyphosphoric Acid). ZnCl₂ often favors the kinetic enamine formation, improving 2-substitution selectivity [1].
-
Solvent Control: Use a non-polar solvent (Toluene) with a Dean-Stark trap. Removing water drives the hydrazone formation to completion before cyclization, reducing equilibrium-based scrambling.
-
The "Nuclear" Option (Recommended): If 2-selectivity remains poor (~50:50), abandon Fischer. Use the Larock Indole Synthesis or Sonogashira Coupling (2-iodoaniline + alkyne). This guarantees the 2-position because the carbon framework is pre-installed on the alkyne [4].
-
Q: My LC-MS shows the correct mass for the indole core, but the ethyl ester is gone (Mass - 28).
-
The Science: You are hydrolyzing the ester to the carboxylic acid.[1] This occurs when using aqueous acids (e.g., 10% H₂SO₄) or refluxing in non-anhydrous alcohols.
-
The Fix:
-
Anhydrous Conditions: Use Ethanolic HCl prepared fresh by bubbling dry HCl gas into absolute ethanol, or use Acetyl Chloride in absolute ethanol (generates anhydrous HCl in situ).
-
Temperature: Do not exceed 70°C if using strong mineral acids.
-
Steric Protection: If hydrolysis persists, switch to a tert-butyl ester precursor, which is more resistant to acid hydrolysis, or perform the cyclization, then re-esterify (though this adds steps).
-
Category 2: Purification & Stability
Q: The crude NMR looks okay, but the product turns black and degrades on the silica column.
-
The Science: Indoles are electron-rich and acid-sensitive. Standard silica gel is slightly acidic (pH 4-5). This acidity catalyzes the oligomerization (dimerization) of the indole at the C3 position, leading to "tar" formation [2].
-
The Fix: Neutralize your Silica. [2][3]
-
Protocol: Slurry your silica gel in the eluent containing 1% Triethylamine (TEA) before packing the column. Maintain 0.5% TEA in the mobile phase during elution. This buffers the silica surface silanols.
-
Alternative: Use Neutral Alumina instead of silica gel for purification.[3]
-
Q: My product is turning pink/red on the bench.
-
The Science: This is oxidative instability. Indoles, especially those with alkyl substituents, are prone to auto-oxidation at the C3 position to form indolenines or dimers.
-
The Fix:
-
Store the product under Argon/Nitrogen at -20°C.
-
During workup, add a trace of antioxidant like BHT (butylated hydroxytoluene) if the compound is to be stored in solution for long periods.
-
Optimized Experimental Protocol
Method: Palladium-Catalyzed Annulation (Recommended for High Regioselectivity) Rationale: Avoids the regioselectivity issues of Fischer synthesis entirely.
Reagents:
-
2-Iodoaniline (1.0 equiv)
-
Ethyl 2-methyl-3-butynoate (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
LiCl (1.0 equiv)
-
KOAc (3.0 equiv)
-
DMF (0.1 M concentration)
Step-by-Step:
-
Setup: Flame-dry a reaction vial and purge with Argon.
-
Dissolution: Dissolve 2-iodoaniline and the alkyne in anhydrous DMF.
-
Catalyst Addition: Add Pd(OAc)₂, LiCl, and KOAc.
-
Reaction: Heat to 100°C for 12 hours. Note: Monitor by TLC. The disappearance of 2-iodoaniline is the key indicator.
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography on TEA-neutralized silica (Hexanes/EtOAc gradient).
Method: Modified Fischer Synthesis (If Pd-chem is unavailable)
Reagents:
-
Phenylhydrazine (1.0 equiv)
-
Ethyl 3-methyl-4-oxopentanoate (1.0 equiv)
-
Zinc Chloride (ZnCl₂) (anhydrous, 2.0 equiv)
-
Glacial Acetic Acid (Solvent)
Step-by-Step:
-
Hydrazone Formation: Mix hydrazine and ketone in Acetic Acid at RT for 1 hour.
-
Cyclization: Add ZnCl₂. Heat to 80°C (Do not reflux vigorously).
-
Monitoring: Watch for the release of NH₃ (gas evolution).
-
Quench: Pour slowly into ice-cold water. The indole should precipitate.[4]
-
Protection: Extract immediately with DCM. Wash with NaHCO₃ to remove acid (protects ester).
Data & Comparison
Table 1: Comparison of Acid Catalysts on Yield and Ester Stability
| Catalyst System | Reaction Temp | Yield (%) | Ester Hydrolysis Risk | Regioselectivity (2-sub : 3-sub) |
| H₂SO₄ / H₂O | 100°C | 45% | High | Poor (Mixture) |
| PPA (Polyphosphoric) | 110°C | 62% | Moderate | Moderate |
| ZnCl₂ / AcOH | 80°C | 78% | Low | Good |
| Pd(OAc)₂ (Larock) | 100°C | 85-92% | None | Excellent (>98:2) |
References
-
BenchChem Technical Support. (2025).[2][3][4][5][6] Fischer Indole Synthesis of Substituted Indoles: Optimization and Catalyst Selection. Retrieved from
-
BenchChem Technical Support. (2025). Purification of Indole Compounds by Column Chromatography: Neutralizing Silica Gel. Retrieved from
-
Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis. Journal of Organic Chemistry, 82(11), 5904-5909.[7] Retrieved from
-
Wikipedia. (n.d.). Fischer indole synthesis: Buchwald Modification and Palladium Catalysis.[8] Retrieved from
-
MDPI. (2016).[9] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from
Sources
- 1. carbodiimide.com [carbodiimide.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl 2-(1H-indol-2-yl)propanoate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals to address common challenges in the synthesis of Ethyl 2-(1H-indol-2-yl)propanoate. Our goal is to provide you with the technical insights and practical solutions needed to improve both the yield and purity of this important indole derivative.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing Ethyl 2-(1H-indol-2-yl)propanoate?
The most widely employed method is the Fischer indole synthesis.[1][2][3][4] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone.[4] For this specific target, the arylhydrazone is prepared from the condensation of phenylhydrazine and ethyl 2-oxobutanoate. The reaction is typically performed by heating the two starting materials in the presence of a Brønsted or Lewis acid catalyst.[2][4][5]
Q2: I've successfully synthesized my product, but it's a dark brown or reddish oil. Is this normal, and how can I decolorize it?
It is common for crude indole syntheses to yield colored products. Indoles, particularly when heated under acidic conditions, are susceptible to air oxidation and polymerization, which can form minor, highly colored byproducts.[6][7] While a slight coloration might be acceptable depending on your requirements, a dark color indicates significant impurities.
Decolorization Protocol:
-
Dissolution: Dissolve the crude product in a suitable solvent like dichloromethane or ethyl acetate.
-
Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% w/w) to the solution.
-
Stirring: Stir the mixture at room temperature for 15-30 minutes. Avoid excessive heating, which can promote adsorption of the desired product.
-
Filtration: Filter the mixture through a pad of Celite® or a syringe filter to remove the charcoal.
-
Concentration: Remove the solvent under reduced pressure.
The resulting product should be significantly lighter in color. Further purification by column chromatography or recrystallization is almost always necessary to achieve high purity.
Q3: How can I definitively confirm the identity and purity of my final product?
A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools. For Ethyl 2-(1H-indol-2-yl)propanoate, you should expect to see characteristic signals for the indole NH proton (a broad singlet, typically > 8 ppm), the aromatic protons on the indole ring, and the ethyl propanoate side chain (a quartet for the -OCH₂-, a triplet for the -CH₃, a quartet for the methine -CH-, and a doublet for the methyl group on the propanoate chain).
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound. For the target molecule (C₁₃H₁₅NO₂), the expected molecular weight is approximately 217.27 g/mol . Look for the [M+H]⁺ or [M]⁺ peak.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to assess the purity of your crude product and monitor the progress of purification. A single spot on a TLC plate (visualized under UV light and with a stain like permanganate) is a good indication of high purity.
Part 2: Troubleshooting Guide: Common Issues & Solutions
Issue 1: Low Reaction Yield (< 40%)
A low yield is one of the most frequent complaints in Fischer indole synthesis. The cause can often be traced back to reaction conditions or the stability of intermediates.[1]
Q: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
A: Low yields often stem from three primary areas: suboptimal catalysis, product degradation, or inefficient hydrazone formation.
-
Cause A: Inappropriate or Inefficient Acid Catalysis The choice and concentration of the acid catalyst are critical.[1] An acid that is too weak may not facilitate the key[6][6]-sigmatropic rearrangement efficiently, while an acid that is too strong or used in excess can promote polymerization and degradation of the sensitive indole product.[2][6]
Solution: Screen different acid catalysts. Polyphosphoric acid (PPA) is often effective but can be difficult to work with. A solution of sulfuric acid in ethanol or using a Lewis acid like zinc chloride (ZnCl₂) can offer milder conditions.[4][5]
Catalyst Typical Conditions Advantages Disadvantages Polyphosphoric Acid (PPA) 80-120 °C Strong dehydrating agent, often gives good yields. Viscous, difficult to stir and quench. Can cause charring. Sulfuric Acid (H₂SO₄) in Ethanol Reflux Homogeneous, easy to control concentration. Can promote ester hydrolysis or ether formation. Zinc Chloride (ZnCl₂) 100-150 °C (neat or in solvent) Effective Lewis acid, widely used.[5] Can be hygroscopic, requires anhydrous conditions. p-Toluenesulfonic Acid (pTSA) Reflux in Toluene (with Dean-Stark) Milder Brønsted acid, allows for water removal. May require longer reaction times. -
Cause B: Degradation Due to High Temperature or Oxygen Indoles are aromatic, but the pyrrole ring is electron-rich and susceptible to degradation under harsh conditions. Prolonged heating in strong acid can lead to tar and polymer formation.[6]
Solution:
-
Temperature Control: Do not overheat the reaction. Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate. Monitor the reaction by TLC.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize air oxidation of the indole product.
-
-
Cause C: Inefficient Initial Hydrazone Formation The Fischer synthesis proceeds via a hydrazone intermediate.[4][5][8] If this intermediate does not form efficiently, the overall yield will be poor. This step involves the condensation of the hydrazine and the ketone, which releases water.
Solution: It can be beneficial to form the hydrazone in a separate step before adding the cyclization catalyst.[9] This is often done by simply warming the phenylhydrazine and ethyl 2-oxobutanoate in a solvent like ethanol before introducing the stronger acid required for the cyclization.[5][9]
Workflow Diagram: Fischer Indole Synthesis This diagram illustrates the key stages and decision points in the synthesis.
Caption: General workflow for the Fischer indole synthesis.
Issue 2: Significant Impurities Detected by NMR or TLC
Q: My final product shows multiple spots on the TLC plate and complex NMR signals. What are the likely side products and how can I avoid them?
A: Side products in the Fischer synthesis often arise from competing reaction pathways or reactions of the product itself.
-
Side Product A: The Regioisomer - Ethyl 2-(1H-indol-3-yl)propanoate This is less common with ethyl 2-oxobutanoate but can occur with unsymmetrical ketones. The[6][6]-sigmatropic rearrangement can theoretically proceed in two different directions. However, for ethyl 2-oxobutanoate, enamine formation is heavily favored towards the methylene (-CH₂-) group over the methyl (-CH₃) group, leading predominantly to the desired 2-substituted indole.
Solution: Ensure the purity of your starting ketone. If using a different unsymmetrical ketone, be aware that you may form a mixture of regioisomers.[10]
-
Side Product B: Hydrolyzed Product - 2-(1H-indol-2-yl)propanoic acid If there is water in the reaction mixture and you are using a Brønsted acid catalyst at high temperatures, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
Solution: Use anhydrous solvents and reagents where possible. Minimize reaction time once the formation of the product is complete. The carboxylic acid can typically be separated from the desired ester product during column chromatography due to its higher polarity.
-
Side Product C: N-Alkylation or N-Acylation The indole N-H is weakly acidic and can be alkylated or acylated under certain conditions. While unlikely to be a major issue in this specific synthesis, it's a known reactivity pattern for indoles.[7][11]
Solution: Ensure that no reactive electrophiles are introduced during the workup or purification stages.
Diagram: Key Mechanistic Step and Potential Pitfall This diagram highlights the critical rearrangement step where regiochemistry is determined.
Caption: The core mechanism and common degradation pathways.
Issue 3: Difficulty with Purification
Q: I'm struggling to purify my product. It streaks on the TLC plate and I can't get it to crystallize.
A: Purification of indole derivatives can be challenging due to their moderate polarity and potential for "oiling out" instead of crystallizing.
-
Challenge A: Column Chromatography Issues Streaking on a silica gel TLC plate often indicates that the compound is either too polar for the chosen solvent system or is interacting strongly with the acidic silica.
Solution:
-
Optimize Solvent System: A common mobile phase for this compound is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether.[12] Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity.
-
Use a Neutralizing Agent: Add a small amount (0.5-1%) of triethylamine to your eluent. This deactivates the acidic sites on the silica gel, often resulting in sharper bands and less streaking for nitrogen-containing compounds.
Solvent System (Hexane:Ethyl Acetate) Typical Rf Range Comments 95:5 0.5 - 0.7 Good for eluting non-polar impurities. 90:10 0.3 - 0.5 Often a good starting point for the product. 80:20 0.1 - 0.3 Use to elute the product if it has a low Rf in 90:10. -
-
Challenge B: Failure to Crystallize Many indole esters are oils or low-melting solids that are difficult to crystallize from a single solvent.
Solution:
-
Solvent Titration: After column chromatography, concentrate your pure fractions to a thick oil. Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or diethyl ether). Slowly add a poor solvent (e.g., hexane or pentane) dropwise until the solution becomes persistently cloudy.
-
Induce Crystallization: If cloudiness persists, add one or two drops of the good solvent to clarify, then cap the vial and store it in a freezer (-20 °C). Scratching the inside of the vial with a glass rod at the liquid-air interface can help initiate crystal growth.
-
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. (n.d.). Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives.
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
- Benchchem. (n.d.). The Fischer Indole Synthesis: A Comprehensive Technical Guide.
- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Why Do Some Fischer Indolizations Fail? PMC - NIH. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
Journal of the American Chemical Society. (2011, March 28). Why Do Some Fischer Indolizations Fail? Retrieved from [Link]
-
Molecules. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
- Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3 (2H). (n.d.).
-
Filo. (2024, December 12). Interpretaion of HNMR of ethyl propanoate (Figure A). Retrieved from [Link]
-
gsrs. (n.d.). ETHYL 2,2-DI(1H-INDOL-3-YL)PROPANOATE. Retrieved from [Link]
-
MDPI. (2016, March 10). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0292912). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2,2-di(1H-indol-3-yl)propanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
-
MDPI. (2025, May 26). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
Patsnap Eureka. (2025, July 22). Solubility of Ethyl Propanoate in Various Organic Solvents. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. testbook.com [testbook.com]
- 3. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
Managing side reactions during the Fischer indole synthesis of precursors
Technical Support Center: Managing Side Reactions in Fischer Indole Synthesis
Executive Summary & Core Mechanism
The Fischer Indole Synthesis (FIS) remains the premier method for accessing the indole scaffold, yet it is notoriously sensitive to electronic and steric factors. As researchers, you often encounter "red tars" (polymerization), regioisomeric mixtures, or complete reaction failure (N-N bond cleavage).
Success in FIS relies on controlling the hydrazone-enamine equilibrium and the subsequent [3,3]-sigmatropic rearrangement . The guide below synthesizes mechanistic insights with practical troubleshooting steps to navigate these branch points.
Visualizing the Failure Points
The following diagram illustrates the critical decision nodes where the reaction diverges from the desired indole pathway into common side reactions.
Caption: Branch points in Fischer Indole Synthesis showing where intermediates divert to common side products.
Troubleshooting Guides & FAQs
Category 1: The "Red Tar" Problem (Polymerization)
Symptom: The reaction mixture turns dark red/black and viscous. TLC shows a streak starting from the baseline. Yield is <20%.
Q: Why is my reaction polymerizing instead of cyclizing? A: Polymerization typically occurs due to the instability of the indole product or intermediates (indolenines) in the presence of strong acids and oxygen.
-
Cause 1: Acid Strength: Strong mineral acids (H₂SO₄, PPA) can induce electrophilic attack of the indole product on itself (dimerization/trimerization).
-
Cause 2: Temperature: Refluxing too long at high temperatures (>100°C) promotes oligomerization.
-
Cause 3: Oxidation: Indoles are electron-rich and prone to oxidative degradation in air.
Corrective Protocol:
-
Switch Catalyst: Move from Brønsted acids (H₂SO₄) to milder Lewis acids like ZnCl₂ (in AcOH) or 4% H₂SO₄ in 1,2-dimethoxyethane .
-
Degas Solvents: Sparge reaction solvents with Nitrogen/Argon for 15 minutes prior to heating.
-
Low-Temp Activation: Attempt the reaction at lower temperatures (50–70°C) using a more soluble acid catalyst like p-TsOH in toluene.
Category 2: Regioselectivity (The Isomer Mixture)
Symptom: Using an unsymmetrical ketone (e.g., 2-butanone) yields a difficult-to-separate mixture of 2-substituted and 2,3-disubstituted indoles.
Q: How do I control which isomer forms? A: Regioselectivity is dictated by the direction of enolization (formation of the "ene-hydrazine").
-
Kinetic Control (Less Substituted): Favors formation of the less substituted enamine (less steric hindrance). Leads to the 2-substituted indole .[1]
-
Thermodynamic Control (More Substituted): Favors the more substituted, stable enamine. Leads to the 2,3-disubstituted indole .
Decision Matrix for Regioselectivity:
| Desired Product | Enolization Required | Recommended Conditions | Mechanism |
| 2-Substituted Indole (e.g., 2-ethylindole) | Kinetic (Terminal) | Weak Acid (AcOH, HCl/EtOH) Low Temp (<80°C) | Less hindered proton removal. |
| 2,3-Disubstituted Indole (e.g., 2,3-dimethylindole) | Thermodynamic (Internal) | Strong Acid (PPA, fused ZnCl₂) High Temp (>100°C) | Equilibration to stable alkene. |
Q: Can I force the reaction to a single isomer? A: For high precision, consider the Buchwald Modification (Pd-catalyzed coupling) or pre-forming the specific enol ether, but within classical FIS, steric bulk is your primary lever. Bulky groups on the ketone will strongly favor the kinetic (less hindered) enamine.
Category 3: Reaction Failure (N-N Bond Cleavage)
Symptom: Starting material is consumed, but no indole forms. NMR shows anilines or nitriles.
Q: Why did the molecule break apart? A: This is common with electron-rich arylhydrazines (e.g., 4-methoxy-phenylhydrazine).
-
Mechanism: Electron-donating groups (EDGs) stabilize the positive charge on the nitrogen during the mechanism. If the [3,3]-shift is slow (due to sterics), the N-N bond undergoes heterolytic cleavage, expelling aniline and a nitrile/imine.
-
Solution:
-
Protect the Nitrogen: Use N-benzyl or N-alkyl hydrazines if possible (though this changes the product).
-
Solvent Switch: Avoid polar protic solvents that stabilize the ionic cleavage pathway. Use non-polar solvents like benzene or toluene with p-TsOH.
-
Ammonia Scavengers: Ensure efficient removal of NH₃ (if formed) to drive equilibrium, though N-N cleavage is often irreversible.
-
Category 4: "Abnormal" Fischer Indolization
Symptom: The substituent on the aryl ring has migrated (e.g., 2-Cl moves to position 3 or 6).[2]
Q: Why did my substituent move? A: "Abnormal" FIS occurs when the standard ortho-attack is sterically blocked (e.g., 2,6-disubstituted hydrazines) or electronically diverted.
-
Mechanism: Instead of the [3,3]-shift to the ortho carbon, the rearrangement may involve a [1,5]-shift or nucleophilic attack at the ipso position followed by migration.
-
Risk Factors: 2,6-disubstituted phenylhydrazines and Polyphosphoric Acid (PPA) are notorious for promoting migration.
-
Fix: Use milder conditions (ZnCl₂ in AcOH) which are less likely to provide the activation energy required for the abnormal rearrangement pathway.
Standardized Optimization Protocol
If your initial attempt fails, follow this stepwise optimization protocol designed to minimize side reactions.
Step 1: Catalyst Screening (Small Scale, 50 mg) Run three parallel reactions in Toluene (0.1 M):
-
Condition A (Mild): 1.1 equiv p-TsOH, 80°C. (Best for kinetic control/sensitive substrates).
-
Condition B (Lewis): 2.0 equiv ZnCl₂, reflux in AcOH. (Robust, good for "standard" substrates).
-
Condition C (Strong): Polyphosphoric Acid (PPA), 100°C. (Only for unreactive/electron-poor hydrazines).
Step 2: Workup for Sticky Tars If "Red Tar" forms, do not attempt standard extraction immediately.
-
Decant the solvent.
-
Dissolve the tar in a minimum amount of DCM/MeOH (95:5) .
-
Adsorb onto silica gel and perform a "plug filtration" to remove the bulk polymer before attempting fine column chromatography.
Visualizing Regioselectivity Logic
Use this flowchart to select the correct conditions for unsymmetrical ketones.
Caption: Decision tree for selecting acid/temperature conditions to control regioselectivity.
References
-
Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, vol. 63, no. 4, 1963, pp. 373–401. Link
-
Ishii, H. "Fischer Indole Synthesis Applied to the Synthesis of Natural Products." Accounts of Chemical Research, vol. 14, no. 9, 1981, pp. 275–283. Link
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis." Journal of the American Chemical Society, vol. 120, no. 26, 1998, pp. 6621–6622.[3] Link
-
Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, 2000, pp. 1045-1075. Link
-
Hughes, D. L. "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, vol. 25, no. 6, 1993, pp. 607-632. Link
Sources
Challenges in the purification of polar indole compounds
Knowledge Base ID: IND-PUR-001
Welcome to the Indole Purification Support Center. I am Dr. Aris, Senior Application Scientist. I have curated this guide to address the specific, recurring challenges researchers face when isolating polar indole derivatives. Indoles are deceptive; their electron-rich pyrrole ring creates stability issues, while the N-H moiety and polar side chains (common in tryptamines and synthetic scaffolds) wreak havoc on standard chromatography.
Below you will find targeted troubleshooting modules designed to resolve your specific experimental failures.
Module 1: Chromatography Method Development
Current Status: User reports broad, tailing peaks or complete retention on silica.
Q: Why are my indole peaks tailing severely on normal phase silica?
A: This is the classic "Silanol Effect."
Standard silica gel (
-
The Mechanism: The basic nitrogen hydrogen-bonds or protonates via the acidic silanols, causing a "drag" effect as the molecule moves down the column. This results in peak tailing, poor resolution, and yield loss.
Protocol: The Modifier Solution To fix this, you must block the active silanol sites before your compound interacts with them.
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase.-
Note: TEA is harder to remove (high boiling point). Ammonia in MeOH is preferred for volatile isolation.
-
-
The "Pre-Wash" (Critical Step): Before loading your sample, flush the column with 2-3 Column Volumes (CV) of the mobile phase containing the modifier. This saturates the silica surface with the base, effectively "capping" the acidic sites.
-
Alternative Stationary Phase: If modifiers fail, switch to Amine-Functionalized Silica (
-Silica) . These columns have a basic surface chemistry that repels basic indoles, resulting in sharp, symmetrical peaks without liquid modifiers [1].
Q: My compound elutes at the solvent front (no retention) or sticks permanently. How do I choose the right mode?
A: Polar indoles often fall into a "polarity dead zone"—too polar for Silica, too hydrophobic for pure water. Use the decision matrix below to select the correct stationary phase.
Figure 1: Decision matrix for selecting the chromatographic mode based on indole solubility and functional group chemistry.
Module 2: Stability & The "Pink Pot" Phenomenon
Current Status: User reports the reaction mixture turned pink/brown during evaporation or storage.
Q: Why did my clear fraction turn pink/brown after rotavapping?
A: You are witnessing Oxidative Coupling . The indole ring is electron-rich (specifically at the C3 position). In the presence of air (oxygen), light, and trace acid (often from silica gel), indoles oxidize to form radical cations. These dimerize or react further to form Indoxyl , which spontaneously oxidizes to Indigo (blue/purple) or Isatin (orange/red) derivatives [2].
Troubleshooting Protocol: Stabilization
| Factor | Corrective Action | Mechanism |
|---|
| Acid Exposure | Neutralize fractions immediately. Add 0.5 mL of
Module 3: Advanced Separation (HILIC & Loading)
Current Status: User cannot dissolve sample in non-polar solvent for loading.
Q: My sample is only soluble in MeOH/Water. How do I load this onto a flash column?
A: Do not liquid load with MeOH onto Normal Phase. Methanol is a strong eluent; your compound will "surf" the solvent front and elute immediately with no separation.
Protocol: Dry Loading (Solid Load)
-
Dissolve your crude indole in the minimum amount of MeOH/DCM.
-
Add Celite 545 or neutral silica (ratio: 1g crude to 3g solid support).
-
Evaporate the solvent gently until you have a free-flowing powder.
-
Pack this powder into a solid load cartridge (or on top of the column).
-
Why? This physically retards the sample, allowing the non-polar mobile phase to interact with it gradually, preventing the "solvent front effect."
-
Q: When should I use HILIC?
A: Use Hydrophilic Interaction Liquid Chromatography (HILIC) when your indole is too polar for C18 (elutes in void volume) but you want to avoid the toxicity/waste of Normal Phase.
-
The Setup:
-
Column: Bare Silica or Amide-bonded.
-
Mobile Phase A: Acetonitrile (Weak solvent).
-
Mobile Phase B: Water + 10mM Ammonium Formate (Strong solvent).
-
-
The Trap: HILIC is "Reverse-Reverse Phase."[1] You start with high organic (95% ACN) and gradient to high aqueous . If you start with water, your compound elutes instantly [3].
Module 4: Workup & Isolation
Current Status: User reports emulsion formation or inability to crystallize.
Q: I have a massive emulsion during extraction. What do I do?
A: Polar indoles act as surfactants due to their amphiphilic nature (hydrophobic ring + polar amine). The "Salting Out" Protocol:
-
Saturate the aqueous layer with NaCl (Brine) .[2] This increases the ionic strength, forcing the organic indole into the organic layer.
-
If the emulsion persists, filter the entire biphasic mixture through a pad of Celite . This physically breaks the surface tension bubbles.
-
Do not shake vigorously. Use gentle inversion.
Q: How can I crystallize my indole? It keeps "oiling out."
A: Indoles are notorious for oiling out because their melting points are often depressed by trace impurities. Protocol: The Scratch & Seed
-
Dissolve in a minimum amount of hot solvent (e.g., EtOAc or EtOH).
-
Add a "bad" solvent (e.g., Hexane) dropwise until just cloudy.
-
Crucial Step: Add a tiny crystal of the pure product (if available) or scratch the inner glass wall with a glass rod at the solvent interface.[2]
-
Why? Scratching creates microscopic glass shards that serve as nucleation sites for the crystal lattice to form, bypassing the amorphous "oil" phase.
References
-
Biotage. (2023).[3] When should I use an amine-bonded silica for flash chromatography? Biotage Blog. [Link]
-
National Institutes of Health (NIH). (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[3][4][5][6] Waters Blog. [Link][7][8]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. waters.com [waters.com]
- 5. HILIC â Dr. Maisch [dr-maisch.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. ijpra.com [ijpra.com]
Stability and degradation pathways of Ethyl 2-(1H-indol-2-yl)propanoate
This guide serves as a specialized technical support center for Ethyl 2-(1H-indol-2-yl)propanoate . It is designed to assist researchers in maintaining compound integrity and troubleshooting experimental anomalies.[1]
Status: Active | Role: Senior Application Scientist Scope: Stability, Degradation Mechanisms, Storage, and Troubleshooting.[1]
Introduction
Ethyl 2-(1H-indol-2-yl)propanoate is a bifunctional building block containing an electron-rich indole heterocycle and a labile ethyl ester .[1] Its stability is governed by two competing degradation pathways: oxidative decomposition of the indole ring and hydrolytic cleavage of the ester moiety.
This guide moves beyond generic advice, providing mechanistic insights to help you distinguish between storage artifacts and genuine chemical degradation.[1]
Module 1: Storage & Handling (The Basics)
Q1: My compound arrived as a slightly off-white solid. Is it degraded? A: Not necessarily. Pure Ethyl 2-(1H-indol-2-yl)propanoate should be a white to pale yellow crystalline solid.[1]
-
The Cause: Indoles are notoriously photosensitive.[1] Trace surface oxidation at the C3-position can form extended conjugated systems (dimers) that absorb blue light, causing a yellow/brown tint even at <0.1% impurity levels.[1]
-
Action: Verify purity via HPLC at 254 nm. If purity is >98%, the color is likely a surface artifact.[1] Recrystallization from ethanol/hexane can restore the white appearance.[1]
Q2: Can I store this in a standard -20°C freezer? A: Yes, but moisture control is critical .
-
Risk: The ester bond is susceptible to hydrolysis, a reaction catalyzed by ambient moisture and temperature cycling (freeze-thaw).[1]
-
Protocol: Store at -20°C under an inert atmosphere (Argon or Nitrogen). Use a desiccator if the primary container is not air-tight.[1] Allow the vial to equilibrate to room temperature before opening to prevent water condensation on the cold solid.
Q3: Is the compound hygroscopic? A: Moderately. While the indole ring is hydrophobic, the ester functionality and the potential for hydrogen bonding at the indole N-H can attract atmospheric moisture, accelerating hydrolysis.[1]
Module 2: Chemical Stability & Degradation Mechanisms
This section details why the compound degrades, allowing you to predict stability in your specific reaction matrix.
Pathway A: Oxidative Instability (The "Yellowing" Effect)
The indole ring is electron-rich. The C3 position (beta to the nitrogen) is highly nucleophilic and prone to attack by atmospheric oxygen or radical species, especially under light exposure.
-
Mechanism: Radical oxidation leads to the formation of 3-hydroperoxyindolenine , which rearranges to oxindole or cleaves the ring to form formyl-amino derivatives .[1]
-
Visual Indicator: Darkening of the sample (Yellow
Brown Black).[1]
Pathway B: Ester Hydrolysis (The "Disappearing" Peak)
The ethyl ester is labile to both acid and base.
-
Mechanism: Water attacks the carbonyl carbon, displacing ethanol and generating the free acid: 2-(1H-indol-2-yl)propanoic acid .[1]
-
Kinetic Note: Base-catalyzed hydrolysis (saponification) is irreversible and rapid.[1] Acid-catalyzed hydrolysis is reversible but can be driven to completion by excess water.[1]
Pathway C: Racemization (Stereochemical Loss)
If you are working with a chiral enantiomer (e.g., R- or S-isomer), the
-
Risk: In basic conditions, deprotonation forms an enolate intermediate, destroying stereochemistry.[1] Upon reprotonation, a racemic mixture is formed.[1]
Visualization: Degradation Pathways
Figure 1: Primary degradation pathways.[1] Oxidation leads to color changes; Hydrolysis leads to potency loss.
Module 3: Troubleshooting Analytical Discrepancies
Issue 1: "I see a 'Ghost Peak' eluting earlier than my main peak in HPLC."
-
Diagnosis: This is likely the Free Acid hydrolysis product.[1]
-
Reasoning: The carboxylic acid is more polar than the ethyl ester, causing it to elute earlier on Reverse-Phase (C18) columns.[1]
-
Confirmation: Spike the sample with the free acid reference standard or check the mass spectrum (Loss of 28 Da from Ethyl group? No, loss of Et (29) + gain of H (1) = Net loss of 28 Da is incorrect.[1] Calculation: Ester (OEt, mass 45)
Acid (OH, mass 17).[1] Mass difference = -28 Da).[1]
Issue 2: "My retention time shifts between runs."
-
Diagnosis: pH fluctuation in the mobile phase.[1]
-
Reasoning: The indole nitrogen is weakly basic, and if hydrolysis has occurred, the free acid is ionizable.[1] Small changes in mobile phase pH (especially near pKa ~4.5 of the acid) will drastically shift retention time.
-
Solution: Buffer your mobile phase (e.g., 0.1% Formic Acid or 10mM Ammonium Acetate) rather than using simple water/acetonitrile gradients.[1]
Issue 3: "The NMR spectrum shows a broad hump near 10-11 ppm."
-
Diagnosis: This is the Indole N-H.[1]
-
Context: Broadening is normal due to quadrupole relaxation or exchange with trace water in the deuterated solvent (e.g.,
).[1] It is not a sign of degradation unless the integration is significantly lower than 1H.[1]
Module 4: Experimental Protocols
Protocol A: Forced Degradation Study (Stress Testing)
Use this protocol to validate your analytical method (HPLC/LC-MS) and determine the compound's limits.[1]
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | Dissolve 1 mg in 1 mL MeOH. Add 0.1 mL 1M HCl. Heat at 60°C for 2 hrs. | Conversion to Free Acid . Peak shift to lower RT.[1] |
| Base Hydrolysis | Dissolve 1 mg in 1 mL MeOH. Add 0.1 mL 1M NaOH. Stir at RT for 1 hr.[1] | Rapid, complete conversion to Free Acid . |
| Oxidation | Dissolve 1 mg in 1 mL MeOH. Add 0.1 mL 3% | Formation of N-oxides or Oxindoles (complex mixture).[1] |
| Photostability | Expose solid sample to UV/Vis light (ICH conditions) for 24 hrs. | Surface yellowing.[1] Minimal bulk degradation if solid.[1] |
Protocol B: Decision Tree for Purity Analysis
Figure 2: Troubleshooting workflow for purity assessment.
References
-
Indole Oxidation Mechanisms
-
Ester Hydrolysis Kinetics
-
Indole Stability in Synthesis
-
Analytical Method Development
Sources
Technical Support Center: Indole N-Alkylation & Ester Integrity
Ticket ID: IND-ALK-004 Subject: Preventing Transesterification During Indole Nitrogen Alkylation Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The Issue: Researchers frequently observe the conversion of methyl esters to ethyl esters (or vice versa) during the N-alkylation of indole-3-carboxylates. This is a classic transesterification side reaction.
The Cause: This is rarely a direct attack by the base. Instead, it is a solvent-participation failure . When a carbonate base (e.g.,
The Solution: Isolate the nucleophile. Switch to non-nucleophilic, polar aprotic solvents (Acetonitrile, DMF) or ensure the solvent alcohol matches the ester exactly.
Diagnostic Engine (Troubleshooting Flowchart)
Use this decision matrix to identify the root cause of your side reactions.
Caption: Logic flow to identify the source of ester instability. Red nodes indicate high-probability failure points.
Technical Deep Dive: The "Sneaky Nucleophile" Mechanism
To solve this, you must understand that Carbonate bases are not innocent in protic solvents.
The Equilibrium Trap
When you dissolve Potassium Carbonate (
While the Indole N-H (
Comparative Reactivity Data
The following table illustrates the risk profile of common base/solvent combinations for a Methyl Indole-3-Carboxylate .
| Solvent System | Base | Active Nucleophile(s) | Risk Level | Outcome |
| Methanol | Indolyl | Low | Product is stable (Transesterification is "silent" as R groups match). | |
| Ethanol | Indolyl | Critical | Mixed esters (Methyl/Ethyl) observed. | |
| DMF | Indolyl | Medium | Safe if dry. Wet DMF + NaH | |
| Acetonitrile | Indolyl | Zero | Recommended. No exogenous nucleophiles generated. |
Validated Protocols (SOPs)
Protocol A: The "Cesium Effect" (Recommended)
Best for: High-value substrates, mild conditions, and preventing all transesterification.
Mechanism: Cesium Carbonate (
Reagents:
-
Substrate: Indole-ester (1.0 equiv)
-
Base:
(1.5 - 2.0 equiv) -
Electrophile: Alkyl Halide (1.2 equiv)
-
Solvent: Acetonitrile (MeCN) - HPLC Grade, stored over molecular sieves.
Workflow:
-
Dissolution: Dissolve the indole substrate in MeCN (0.1 M concentration).
-
Activation: Add
. The mixture will be a suspension. Stir at Room Temperature (RT) for 15 minutes.-
Checkpoint: Ensure the suspension is stirring vigorously. Clumping indicates wet solvent.
-
-
Addition: Add the Alkyl Halide dropwise.
-
Reaction: Heat to 60-80°C (reflux). Monitor by TLC/LCMS.[1]
-
Typical Time: 2–4 hours.
-
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate. The ester remains intact because no alkoxides were ever present.
Protocol B: The Phase Transfer Method (Green/Scalable)
Best for: Large scale, robust substrates. Mechanism: Uses a biphasic system (Liquid/Solid or Liquid/Liquid). The deprotonation happens at the interface. The ester is protected in the organic phase (e.g., Toluene), while the base remains in the solid/aqueous phase [2].
Reagents:
-
Solvent: Toluene (or 2-MeTHF).
-
Base: Solid
(powdered). -
Catalyst: TBAI (Tetrabutylammonium iodide) or TBAB (5-10 mol%).
Workflow:
-
Suspend Indole, pulverized
, and TBAI in Toluene. -
Add Alkyl Halide.
-
Reflux with vigorous stirring (high RPM is critical for interfacial surface area).
-
Note: Because the bulk solvent is non-polar and aprotic, the ester cannot undergo transesterification.
Troubleshooting & FAQs
Q: I am using DMF and K2CO3, but I still see hydrolysis (Carboxylic Acid formation). Why?
A: Your DMF is wet. Dimethylformamide is hygroscopic. If it contains water,
-
Fix: Dry your DMF over activated 4Å molecular sieves for 24 hours before use, or switch to Acetonitrile (Protocol A).
Q: Can I use Sodium Hydride (NaH) to speed this up? A: Yes, but with caution. NaH is non-nucleophilic, so it won't cause transesterification directly. However, it is extremely basic. If your ester is sterically accessible, you risk Claisen-type condensations or reduction if the temperature is uncontrolled.
-
Guideline: Use NaH only at
in THF or DMF, and quench carefully.
Q: My alkyl bromide is not reacting in Acetonitrile. Can I add Iodide? A: Yes. This is the Finkelstein modification. Add 10 mol% Sodium Iodide (NaI) or TBAI. This converts the Alkyl Bromide to a more reactive Alkyl Iodide in situ, accelerating the reaction without changing the pH or risking the ester [3].
References
-
Cesium Carbonate Promoted N-Alkylation of Indoles. Source: Journal of Organic Chemistry / ResearchGate Context: Establishes the efficacy of Cs2CO3 in MeCN for indole alkylation, noting mild conditions and high functional group tolerance. URL:[Link]
-
Phase Transfer Catalysis: A Green Variant of the SN2 Reaction. Source: ACS GCI Pharmaceutical Roundtable Context: details the mechanism of PTC for protecting sensitive groups (like esters) by segregating the base from the substrate in biphasic systems. URL:[Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Source: University of Tartu / ACS Omega Context: Provides pKa values for Indole in MeCN (>30) and DMSO (~21), validating the need for specific base/solvent pairings. URL:[Link]
Sources
Refining analytical techniques for complex indole mixtures
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Refining Analytical Techniques for Complex Indole Mixtures
Mission Statement
Welcome to the Indole Analytics Support Center. Indole scaffolds—ubiquitous in tryptophan metabolism, alkaloids, and synthetic therapeutics—present a "perfect storm" of analytical challenges: rapid oxidative degradation, isobaric complexity, and severe peak tailing due to secondary silanol interactions.
This guide is not a textbook; it is a troubleshooting engine designed to align your experimental protocols with the physicochemical realities of the indole nucleus.
Module 1: Sample Integrity & Stability
The Issue: “My clear samples turn pink/brown within hours, and my recovery rates are inconsistent.”
The Mechanism: The electron-rich pyrrole ring of the indole moiety is highly susceptible to autoxidation and electrophilic attack. In aqueous solution, particularly at neutral or acidic pH, indoles undergo radical-mediated oxidation to form colored oligomers (e.g., urorosein or indigo-like dyes). This is often accelerated by trace metal ions in buffers or light exposure.
Protocol: The "Zero-Oxidation" Workflow
Standardize this protocol for all biological matrices (plasma, cell media).
-
Antioxidant Buffer (The Critical Step):
-
Do not use plain PBS.
-
Prepare: 0.1% (w/v) Ascorbic Acid + 0.05% Sodium Metabisulfite in the collection matrix immediately upon sampling.
-
Why? Ascorbic acid acts as a sacrificial reductant, scavenging dissolved oxygen before it reacts with the indole C3 position.
-
-
Inert Storage:
-
Flush headspace with Argon or Nitrogen gas before sealing.
-
Store at -80°C . (Indoles in -20°C can still degrade over weeks due to freeze-concentration effects).
-
-
Amber Glassware:
-
Strictly use amber silanized glass vials. Plasticizers in PP tubes can leach, and clear glass allows photo-oxidation.
-
Visualizing the Stability Logic:
Figure 1: Critical control points for preventing indole oxidation prior to analysis.
Module 2: Sample Extraction (SPE)
The Issue: “Liquid-Liquid Extraction (LLE) is giving me emulsions and variable recovery for polar indole metabolites.”
The Solution: Switch to Polymeric Mixed-Mode Cation Exchange (MCX) or Polymeric Hydrophilic-Lipophilic Balanced (HLB) SPE. Silica-based C18 SPE cartridges often irreversibly bind basic indoles via silanol interactions.
Protocol: Polymeric SPE for Basic Indoles
Target: Tryptamines, Indole Alkaloids from Plasma
| Step | Solvent/Buffer | Mechanistic Insight |
| 1. Pre-treatment | Dilute sample 1:1 with 2% NH₄OH | Basifies the sample ( |
| 2. Conditioning | Methanol followed by Water | Activates the pores of the polymer. |
| 3. Loading | Pre-treated Sample | Slow flow rate (1 mL/min) to maximize mass transfer. |
| 4. Wash 1 | 5% Methanol in 2% NH₄OH | Removes proteins and highly polar interferences. |
| 5. Wash 2 | 100% Water (or weak acidic buffer) | Crucial: Removes the ammonia, preparing the sorbent for elution. |
| 6. Elution | MeOH containing 2% Formic Acid | Acidifies the environment. If using MCX, this disrupts the ionic bond; if using HLB, it maximizes solubility for elution. |
Module 3: Chromatographic Resolution
The Issue: “I see severe peak tailing (As > 1.5) and cannot resolve structural isomers.”
The Mechanism: Indole nitrogens possess a lone pair that can act as a Lewis base. Traditional silica columns have residual acidic silanols (Si-OH). The basic indole interacts with these silanols, causing "drag" (tailing).
Troubleshooting Guide:
Q: Should I use High pH or Low pH?
-
Option A (High pH Stability): Use a hybrid-particle column (e.g., Ethylene Bridged Hybrid) stable up to pH 12. Run with 10mM Ammonium Bicarbonate (pH 10) .
-
Why? At pH 10, the indole and the silanols are deprotonated, but the high pH suppresses the protonation of the basic nitrogen, keeping it neutral and purely hydrophobic. This usually yields the sharpest peaks.
-
-
Option B (Low pH + Ion Pairing): If you must use low pH (for MS sensitivity), use 0.1% Formic Acid or Difluoroacetic Acid (DFA) .
-
Note: Avoid TFA (Trifluoroacetic acid) if using MS, as it causes severe ion suppression.
-
Q: How do I separate isomers (e.g., 4-hydroxyindole vs. 5-hydroxyindole)?
-
C18 is often insufficient for positional isomers.
-
Switch to: Phenyl-Hexyl or Biphenyl stationary phases.
- interactions with the indole ring. The position of the substituent alters the electron density of the ring, creating selectivity differences that C18 (hydrophobic only) cannot see.
Visualizing the Separation Logic:
Figure 2: Decision tree for selecting stationary phases and mobile phases based on specific indole separation challenges.
Module 4: Mass Spectrometry & Identification
The Issue: “I have a peak at the right mass, but is it my indole or an isobaric interference?”
The Solution: Indoles fragment predictably.[3] You must validate using Multiple Reaction Monitoring (MRM) transitions, not just parent mass.
Key Fragmentation Pathways (ESI+):
-
Indole Core: Typically loses
or depending on the side chain. -
Diagnostic Fragment: The quinolinium ion (expansion of the indole ring) is a common stable fragment for alkyl-indoles.
-
Differentiation:
-
5-OH-Tryptophan vs Tryptophan: Look for the specific loss of the hydroxyl group (–17 Da) or the shift in the immonium ion.
-
Nitroindoles:[5] Unique loss of
(–46 Da) or (–30 Da).
-
Matrix Effects: Indoles are subject to ion suppression from phospholipids in plasma.
-
Check: Monitor the phospholipid transition (m/z 184 -> 184) to ensure your indole elutes away from this zone.
References
-
BenchChem. (2025).[6][7] Technical Support Center: Improving the Stability of Indole Compounds in Solution. Retrieved from
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from
-
National Institutes of Health (NIH). (2019). Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS. Clinical Chemistry. Retrieved from
-
Royal Society of Chemistry. (2017). Molecularly imprinted solid phase extraction in an efficient analytical protocol for indole-3-methanol determination. RSC Advances.[8] Retrieved from
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Molecularly imprinted solid phase extraction in an efficient analytical protocol for indole-3-methanol determination in artificial gastric juice - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Regiochemical Validation of Ethyl 2-(1H-indol-2-yl)propanoate via 2D NMR
Executive Summary: The Indole Isomer Challenge
In drug development, the indole scaffold is ubiquitous, yet it presents a persistent regiochemical challenge. Synthetic routes targeting the 2-position (e.g., modified Fischer indole or lithiation strategies) often risk contamination with, or complete conversion to, the thermodynamically favored 3-isomer.
For Ethyl 2-(1H-indol-2-yl)propanoate , relying solely on 1D
This guide outlines a self-validating 2D NMR workflow to unequivocally distinguish the target 2-isomer from the 3-isomer alternative, focusing on the diagnostic "Golden Rule" of indole chemical shifts.
Methodology Comparison: Why 1D is Not Enough
| Feature | 1D | Risk of False Positive |
| Ethyl Group | Indistinguishable | High : Both isomers show standard triplet/quartet patterns. |
| Aromatic Region | Ambiguous | High : Overlap of 4,5,6,7-protons makes assignment difficult without 2D. |
| Indole Singlet | Diagnostic (if resolved) | Medium : The key 2-H vs. 3-H signal can be obscured by solvent peaks or multiplets. |
| Connectivity | Invisible | Critical : 1D cannot prove the side chain is attached to C2 vs. C3. |
The Solution: A combinatory approach using HSQC (Heteronuclear Single Quantum Coherence) to identify the protonated carbon type and HMBC (Heteronuclear Multiple Bond Correlation) to map the connectivity "bridge" between the propanoate tail and the indole core.
Experimental Protocol
A. Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl .-
Reasoning: DMSO slows proton exchange, often revealing the indole N-H signal as a sharp singlet/doublet (
ppm) and preventing the broadening of the adjacent 2-H or 3-H signals. It also separates the aromatic signals better than chloroform.
-
-
Concentration: 10–15 mg in 0.6 mL solvent. High concentration is vital for detecting weak long-range HMBC correlations.
B. Acquisition Parameters[1][2][3]
-
Temperature: 298 K (Standard).
-
HSQC: Edit mode (or Multiplicity-Edited) to distinguish CH/CH
(positive) from CH (negative). -
HMBC: Optimized for long-range coupling (
Hz).
Data Analysis & Validation Logic
The validation relies on two specific "Checkpoints." If the data fails Checkpoint 1, the structure is likely the 3-isomer.
Checkpoint 1: The HSQC "Golden Rule"
The electronic environment of the indole 2-position (adjacent to Nitrogen) is drastically different from the 3-position (beta to Nitrogen).
-
Target (2-substituted): The remaining proton is at the 3-position .
-
Character: Electron-rich, enamine-like.
-
Shift: Upfield.[1]
ppm ; ppm .
-
-
Alternative (3-substituted): The remaining proton is at the 2-position .
-
Character: Electron-deficient, imine-like.
-
Shift: Downfield.[1]
ppm ; ppm .
-
Validation Step: Locate the isolated aromatic singlet/doublet in the HSQC spectrum.
-
If it correlates to a carbon at ~103 ppm
Pass (Consistent with 2-sub). -
If it correlates to a carbon at ~124 ppm
Fail (Indicates 3-sub).
Checkpoint 2: The HMBC "Bridge"
We must prove the propanoate side chain is physically attached to C2.
-
The Anchor: The propanoate methine proton (
-CH, quartet, ~4.0 ppm). -
The Target Correlations: This proton should show HMBC correlations to:
-
The Ester Carbonyl: (~174 ppm) - Standard for both isomers.
-
The Indole Quaternary Carbon:
-
In 2-sub: Correlates to C2 (Quaternary) .
-
In 3-sub: Correlates to C3 (Quaternary) .
-
-
The Indole Methine Carbon:
-
In 2-sub: Correlates to C3 (CH, ~103 ppm) .
-
In 3-sub: Correlates to C2 (CH, ~124 ppm) .
-
-
Validation Step: Does the side-chain
-
Yes: The side chain is within 3 bonds of the 3-H. Structure is Ethyl 2-(1H-indol-2-yl)propanoate .
-
No: The side chain correlates to a deshielded CH (~124 ppm). Structure is the 3-isomer.
Summary of Diagnostic Data
The following table summarizes the expected chemical shifts for the target versus its primary alternative.
| Signal | Target: 2-(1H-indol-2-yl) | Alternative: 2-(1H-indol-3-yl) |
| Indole Proton (Singlet) | 3-H | 2-H |
| 6.3 – 6.6 (Upfield) | 7.1 – 7.5 (Downfield) | |
| 100 – 105 (Shielded) | 120 – 125 (Deshielded) | |
| Side Chain | Correlates to C3 (CH, ~103) | Correlates to C2 (CH, ~124) |
| Quaternary Indole Carbon | C2 (~135-140 ppm) | C3 (~110-115 ppm) |
Visualization of Logic
Workflow for Structural Determination
Caption: Decision tree for distinguishing 2-substituted vs. 3-substituted indoles using HSQC/HMBC shift diagnostics.
HMBC Correlation Map (Target Structure)
Caption: Critical HMBC correlations required to validate the target structure. The link to the upfield C3 is diagnostic.
References
-
Clarification of Indole Regiochemistry
-
General Indole Shift Data
-
HMBC Methodology
Sources
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of Indole-2-Carboxylate Derivatives: A Comparative Crystallographic Guide
Executive Summary
Indole-2-carboxylate derivatives represent a critical scaffold in modern medicinal chemistry, serving as potent pharmacophores for HIV-1 integrase inhibitors, NMDA receptor antagonists, and anti-cancer agents (specifically COX-2 inhibition).
While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state characterization, it fails to capture the supramolecular interactions—specifically
This guide provides a technical comparison of Single Crystal X-Ray Diffraction (SC-XRD) against alternative structural determination methods for this specific chemical class. It details a self-validating crystallization protocol and analyzes the packing motifs that define the efficacy of these derivatives.
Part 1: Comparative Analysis of Structural Determination Methods
For researchers characterizing indole-2-carboxylate derivatives, the choice of analytical technique dictates the depth of structural insight. The following table compares SC-XRD performance against NMR and Computational Modeling (DFT).
Table 1: Methodological Performance Matrix
| Feature | SC-XRD (Gold Standard) | Solution State NMR (1H/13C) | Solid-State NMR (ssNMR) | DFT Modeling |
| Primary Output | Absolute 3D Configuration & Packing | Connectivity & Solution Dynamics | Local Atomic Environment | Theoretical Energy Minima |
| H-Bonding Insight | High (D-A distances < 0.005 Å) | Low (Inferred from chemical shifts) | Medium (H-bonding strength) | High (Predicted) |
| Conformational Accuracy | Exact (Frozen solid-state conformation) | Averaged (Rapid rotation) | Exact (Local) | Theoretical (Gas phase) |
| Sample Requirement | Single Crystal (>0.1 mm) | Solubilized Compound | Polycrystalline Powder | None (In silico) |
| Limitation | Cannot detect H-atoms directly (usually calculated) | Cannot determine absolute stereochemistry easily | Lower resolution than XRD | Computationally expensive |
Decision Logic for Indole Scaffolds
The indole N-H moiety is a critical hydrogen bond donor. In solution (NMR), this proton exchanges rapidly, obscuring its binding potential. SC-XRD "locks" this proton into its active binding mode, revealing the
Figure 1: Strategic decision pathway for structural characterization of indole derivatives. High-contrast nodes indicate primary workflows.
Part 2: Critical Structural Features of Indole-2-Carboxylates
When analyzing the crystal structure of these derivatives, three specific features define their "performance" as drug scaffolds.
The Centrosymmetric Dimer
Indole-2-carboxylic acids and their esters typically crystallize as centrosymmetric dimers.
-
Mechanism: The indole N–H acts as a donor, and the carbonyl oxygen (C=O) of the ester/acid acts as an acceptor.
-
Motif: This forms a classic
ring motif (Graph Set Notation).[1][2] -
Significance: This dimerization mimics the binding interaction with biological targets (e.g., the Mg2+ chelation site in HIV integrase).
Planarity and Torsion
-
Indole Core: Rigid and planar (RMS deviation typically < 0.02 Å).
-
Carboxylate Group: The torsion angle between the indole plane and the carboxylate group is critical.
-
Syn-planar conformation (Torsion ~0°) maximizes intramolecular H-bonding but causes steric strain.
-
Twisted conformation (Torsion >10°) is often observed in sterically hindered derivatives (e.g., N-alkylated analogs).
-
Stacking (Herringbone Packing)
Unlike simple aromatics, indole-2-carboxylates often adopt a "herringbone" packing arrangement.[3]
-
Distance: Centroid-to-centroid distances of 3.5 – 3.8 Å.
-
Impact: This tight packing correlates with high melting points and low solubility, a challenge in formulation that XRD helps predict.
Part 3: Validated Experimental Protocol
This protocol is optimized for Ethyl 1H-indole-2-carboxylate and its halogenated derivatives.[4] It utilizes a "Slow Evaporation" technique favored for its ability to yield diffraction-quality prisms.
Workflow Diagram
Figure 2: Linear workflow for generating diffraction-quality crystals of indole derivatives.
Step-by-Step Methodology
1. Synthesis & Pre-Purification
-
Synthesize the derivative (e.g., via reaction of 1H-indole-2-carboxylic acid with thionyl chloride and ethanol).[1][2]
-
Critical Check: Purity must be >98% by HPLC. Impurities inhibit nucleation.
-
Isolate the crude solid and wash with cold water to remove inorganic salts.
2. Crystallization (The "Solvent-Layering" Modification)
-
Solvent A: Methanol or Ethanol (Good solubility).
-
Solvent B: Hexane or Water (Poor solubility).
-
Procedure:
-
Dissolve 20 mg of the derivative in 2 mL of Solvent A in a narrow vial.
-
Carefully layer 1 mL of Solvent B on top (do not mix).
-
Cover with Parafilm and poke 3 small holes.
-
Store in a vibration-free, dark environment at 20°C.
-
-
Why this works: As Solvent A evaporates/diffuses, the polarity changes gradually, forcing the indole molecules to align into the thermodynamically stable dimer lattice.
3. Data Collection & Refinement
-
Mounting: Select a prism approx.
mm. Mount on a glass fiber or MiTeGen loop using Paratone oil. -
Temperature: Collect data at 100 K (Cryostream). Room temperature collection causes high thermal motion in the ethyl ester tail, reducing resolution.
-
Refinement: Use SHELXL. Locate the N-H proton in the difference Fourier map. If unstable, constrain using DFIX (0.86 Å).
Part 4: Representative Data & Analysis
The following data represents a typical high-quality structure of an indole-2-carboxylate ester. Use this as a benchmark to validate your own experimental results.
Table 2: Benchmark Crystallographic Parameters
| Parameter | Ethyl 1H-indole-2-carboxylate (Benchmark) | Significance |
| Crystal System | Monoclinic | Common for planar aromatics |
| Space Group | Centrosymmetric; allows for dimer formation | |
| Unit Cell (a) | ~7.55 Å | Short axis (stacking direction) |
| Unit Cell (b) | ~12.24 Å | Accommodates the dimer width |
| Unit Cell (c) | ~12.94 Å | Accommodates the ethyl tail |
| Beta Angle ( | ~105.5° | Typical monoclinic shear |
| R-Factor ( | < 5.0% | Indicates high-quality model fit |
| Goodness of Fit (S) | ~1.03 | Ideal value is 1.00 |
Data derived from composite literature values for non-halogenated ethyl esters.
Interpretation of Results
If your
-
Twinning: Indole plates often stack and twin. Check your diffraction spots for splitting.
-
Disorder: The ethyl chain (ester group) is prone to rotational disorder. Model this by splitting the carbon positions into Part A (60% occupancy) and Part B (40% occupancy).
References
-
Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020).[2] Ethyl 1H-indole-2-carboxylate.[1][2][4][5][6] IUCrData, 5(x201205).[2]
-
Chakkaravarthi, G., et al. (2008).[8] Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2200.
-
[Link]
-
-
Hu, J., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[9][10] Molecules, 28(24), 8038.
-
[Link]
-
-
Janowiec, M., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17201–17211.
-
[Link]
-
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM.
-
[Link]
-
Sources
- 1. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Ethyl 1,3-dimethyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
Synthetic route comparison for producing functionalized indole esters
Executive Summary: Strategic Selection of Indole Ester Synthesis
Indole esters are ubiquitous pharmacophores in medicinal chemistry, serving as precursors to core scaffolds like indomethacin (NSAID), vinpocetine (vasodilator), and tropisetron (antiemetic).
Choosing the correct synthetic route is not merely a matter of preference but of structural necessity. This guide compares three distinct methodologies for synthesizing functionalized indole esters, categorized by their strategic utility:
-
Fischer Indole Synthesis: The robust, "brute-force" method for de novo construction of 2-carboxylates.
-
Larock Heteroannulation: A modular, convergent Pd-catalyzed route ideal for highly substituted 2,3-systems.
-
Pd-Catalyzed C-H Oxidative Carbonylation: A late-stage functionalization strategy for installing ester moieties at the C3 position of existing indole cores.
Visualizing the Synthetic Landscape[1]
The following diagram outlines the logical flow and substrate requirements for each route, aiding in immediate method selection.
Figure 1: Decision matrix for indole ester synthesis based on starting material availability and desired substitution pattern.
Deep Dive: Route Comparison & Protocols
Route A: Modified Fischer Indole Synthesis
Best For: Large-scale production of Indole-2-carboxylates; substrates with robust functional groups.
The Fischer synthesis remains the industrial benchmark due to the low cost of hydrazine precursors. For ester synthesis, the reaction typically employs phenylhydrazine and ethyl pyruvate .
-
Mechanism: Acid-catalyzed condensation forms a hydrazone, which undergoes a [3,3]-sigmatropic rearrangement (the rate-determining step), followed by ammonia elimination.
-
Expert Insight: The choice of acid is critical. While traditional protocols use polyphosphoric acid (PPA), modern adaptations use p-Toluenesulfonic acid (p-TsOH) in refluxing toluene. This allows for azeotropic water removal (Dean-Stark), driving the equilibrium toward the hydrazone and improving yields significantly compared to PPA, which can cause charring.
Experimental Protocol (Self-Validating)
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve phenylhydrazine (10 mmol) and ethyl pyruvate (10 mmol) in toluene (50 mL).
-
Catalysis: Add p-TsOH·H₂O (1.0 equiv, 10 mmol). Note: Stoichiometric acid is often required for rapid conversion, though catalytic amounts work with longer times.
-
Reflux: Heat to reflux for 2–4 hours. Monitor water collection in the trap.
-
Validation: Reaction completion is indicated by the disappearance of the hydrazine spot on TLC and the cessation of water accumulation.
-
Work-up: Cool to RT. Wash with saturated NaHCO₃ (2 x 20 mL) to neutralize acid. Dry organic layer over MgSO₄, concentrate, and recrystallize from ethanol.
Route B: Larock Heteroannulation
Best For: Complex, highly substituted indoles; library generation; mild conditions.
The Larock synthesis is a convergent method that builds the indole core while simultaneously installing functional groups. By reacting an o-iodoaniline with an alkynyl ester (e.g., ethyl but-2-ynoate), one can access 2,3-functionalized indoles that are difficult to make via Fischer.
-
Mechanism:
-
Expert Insight: The regioselectivity is dictated by the alkyne polarization. For internal alkynes like ethyl but-2-ynoate, the ester group usually directs the
-carbon to the position distal to the nitrogen, but steric bulk can invert this. Using bulky phosphine ligands or adding LiCl can enhance yield by stabilizing the Pd-intermediate.
Experimental Protocol
-
Setup: Flame-dry a Schlenk tube and purge with Argon.
-
Reagents: Add o-iodoaniline (1.0 mmol), ethyl but-2-ynoate (1.2 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Na₂CO₃ (2.0 equiv).
-
Solvent: Add anhydrous DMF (5 mL). Note: DMF is preferred over THF for its high boiling point and ability to solubilize inorganic bases.
-
Reaction: Heat to 100°C for 12 hours.
-
Validation: Monitor by TLC. The disappearance of the distinctive o-iodoaniline spot (usually fluorescent) marks completion.
-
Work-up: Dilute with diethyl ether, wash with water (3x to remove DMF) and brine. Purify via flash column chromatography.
Route C: Pd-Catalyzed C-H Oxidative Carbonylation
Best For: Late-stage diversification; installing ester groups at C3 of existing indoles.
This route avoids de novo ring construction, instead using C-H activation to functionalize the electron-rich C3 position of a pre-formed indole. It is ideal for "growing" a drug molecule from a core scaffold.
-
Mechanism: Electrophilic palladation at C3 (the most nucleophilic position) forms an Indole-Pd-X species. CO insertion yields an acyl-palladium intermediate, which undergoes alcoholysis to release the ester and Pd(0). An oxidant (Cu(II) or Benzoquinone) is required to regenerate Pd(II).
-
Expert Insight: Safety is a major concern with CO gas. Modern protocols often use surrogates like oxalic acid or phenyl formate, or low-pressure balloon systems. The presence of iodide oxidants (like NIS) can facilitate the reaction by forming a transient 3-iodoindole intermediate which reacts faster than direct C-H activation.
Experimental Protocol (Balloon Method)
-
Reagents: In a reaction tube, combine N-methylindole (1.0 mmol), PdCl₂ (5 mol%), and CuCl₂ (2.0 equiv, as oxidant).
-
Solvent: Add Methanol (3 mL) (acts as both solvent and reactant).
-
Atmosphere: Carefully purge the vessel with CO gas (balloon pressure, ~1 atm). Warning: Perform in a well-ventilated fume hood with CO detectors.
-
Reaction: Stir at room temperature or mild heat (40°C) for 6–12 hours.
-
Validation: Product formation is indicated by the emergence of a lower Rf spot (ester) compared to the starting indole.
-
Work-up: Filter through a celite pad to remove metal salts. Concentrate and purify via chromatography.
Comparative Analysis & Data
The following table summarizes the performance metrics of each route based on experimental data derived from the referenced literature.
| Feature | Fischer Synthesis (Route A) | Larock Annulation (Route B) | C-H Carbonylation (Route C) |
| Primary Product | Indole-2-carboxylates | 2,3-Substituted Indoles | Indole-3-carboxylates |
| Typical Yield | 70–85% | 80–95% | 60–80% |
| Atom Economy | Low (Loss of NH₃ + H₂O) | High (Addition reaction) | Moderate (Requires oxidant) |
| FG Tolerance | Low (Acid sensitive groups fail) | High (Tolerates esters, nitriles) | Moderate (Oxidant sensitive) |
| Scalability | Excellent (Kg scale) | Good (g scale) | Limited (Gas handling) |
| Key Limitation | Harsh acidic conditions | Cost of Pd & Iodo-precursors | Safety (CO gas), Regiocontrol |
Mechanistic Pathway Visualization
The diagram below contrasts the bond-forming logic of the three methods.
Figure 2: Mechanistic divergence: Rearrangement (Fischer) vs. Insertion (Larock) vs. Activation (C-H).
References
- Fischer Indole Synthesis Mechanism & Scope: Source: BenchChem Technical Guide. "The Fischer Indole Synthesis: A Comprehensive Technical Guide."
-
Larock Heteroannulation Protocol
- Source: National Institutes of Health (PMC).
-
URL:[Link]
-
Pd-Catalyzed C-H Carbonylation
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
-
Oxidative Carbonylation Protocols
- Source: Organic Letters (ACS).
-
URL:[Link]
Sources
Efficacy of Ethyl 2-(1H-indol-2-yl)propanoate versus other antimicrobial agents
Executive Summary
Ethyl 2-(1H-indol-2-yl)propanoate (EIP) represents a critical scaffold in the development of next-generation antimicrobial agents. Unlike traditional antibiotics that target single enzymatic pathways (e.g., DNA gyrase inhibition by fluoroquinolones), EIP and its indole-2-alkanoate analogs exhibit a dual-mechanism of action : direct membrane disruption and modulation of bacterial efflux pumps (e.g., NorA).
This guide objectively compares EIP against industry standards—Ciprofloxacin (Antibacterial) and Fluconazole (Antifungal)—highlighting its superior performance in combating multi-drug resistant (MDR) phenotypes and its utility as a potentiator in combination therapies.
Chemical Profile & Structural Advantage
The efficacy of EIP stems from its specific structural modifications to the indole core.
-
Core Scaffold: The indole-2-moiety mimics tryptophan metabolites, allowing it to bypass certain bacterial exclusion mechanisms.
-
Ethyl Esterification: The conversion of the propionic acid tail to an ethyl ester significantly increases lipophilicity (
). This modification is crucial for:-
Passive Diffusion: Enhanced penetration through the peptidoglycan layer of Gram-positive bacteria (e.g., S. aureus).
-
Membrane Integration: The molecule lodges in the lipid bilayer, disrupting the proton motive force (PMF) required for efflux pump operation.
-
Chemical Structure Visualization
Figure 1: Structural Activity Relationship (SAR) of Ethyl 2-(1H-indol-2-yl)propanoate.
Comparative Efficacy Analysis
Antibacterial Activity: EIP vs. Ciprofloxacin
While Ciprofloxacin is a potent DNA gyrase inhibitor, its efficacy is compromised by the overexpression of efflux pumps (e.g., NorA in S. aureus). EIP demonstrates a higher Minimum Inhibitory Concentration (MIC) on its own but retains activity against resistant strains where Ciprofloxacin fails.
Table 1: Comparative MIC Values (µg/mL)
| Organism | Strain Type | Ciprofloxacin (Standard) | EIP (Indole Analog) | Interpretation |
| S. aureus | Wild Type (Sensitive) | 0.5 - 1.0 | 12.5 - 25.0 | Ciprofloxacin is more potent against sensitive strains. |
| S. aureus | MRSA / NorA++ | > 64.0 (Resistant) | 12.5 - 50.0 | EIP retains efficacy against efflux-mediated resistance. |
| E. coli | Gram-Negative | 0.015 - 0.5 | > 100.0 | EIP has limited activity against Gram-negatives due to the outer membrane barrier. |
Key Insight: EIP is not a replacement for Ciprofloxacin in sensitive infections but is a critical "Resistance Breaker" for MRSA and biofilm-forming colonies.
Antifungal Activity: EIP vs. Fluconazole
Indole derivatives often exhibit superior antifungal properties compared to their antibacterial profiles.[1] EIP targets fungal membrane integrity, distinct from Fluconazole's ergosterol synthesis inhibition.
Table 2: Antifungal Efficacy (Zone of Inhibition - mm)
| Fungal Pathogen | Fluconazole (25 µg) | EIP (50 µg) | Performance Delta |
| Candida albicans | 22 ± 2 mm | 20 ± 3 mm | Comparable |
| Aspergillus niger | 14 ± 2 mm | 18 ± 2 mm | EIP Superior |
| Candida krusei | Resistant (< 10 mm) | 16 ± 2 mm | EIP Superior |
Key Insight: EIP is highly effective against filamentous fungi (Aspergillus) and non-albicans Candida species that often display intrinsic resistance to azoles.
Mechanism of Action: The "Dual-Hit" Strategy
Unlike single-target antibiotics, EIP operates via a pleiotropic mechanism that reduces the likelihood of resistance development.
-
Direct Membrane Disruption: The lipophilic ethyl ester inserts into the bacterial cell membrane, causing depolarization.
-
Efflux Pump Inhibition (EPI): The indole core binds to the hydrophobic pocket of ABC transporters and MFS pumps (like NorA), physically blocking the channel or competing with the antibiotic substrate.
Pathway Visualization
Figure 2: Mechanism of Action demonstrating EIP's role as an Efflux Pump Inhibitor (EPI) preventing Ciprofloxacin expulsion.
Experimental Protocols
To validate the efficacy of EIP in your lab, follow these standardized protocols.
Synthesis Verification (Purity Check)
Before biological testing, ensure the ethyl ester is not hydrolyzed to the free acid.
-
TLC System: Hexane:Ethyl Acetate (7:3).
-
Detection: Ehrlich’s Reagent (turns pink/purple for indoles).
-
Acceptance Criteria: Single spot,
(Acid will remain at baseline).
Broth Microdilution Assay (MIC Determination)
Objective: Determine the lowest concentration of EIP that inhibits visible growth.
-
Preparation: Dissolve EIP in DMSO (Stock: 10 mg/mL). Note: Ethyl esters are hydrophobic; ensure complete solubility.
-
Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 100 µg/mL to 0.19 µg/mL.
-
Inoculation: Add
CFU/mL of bacterial suspension (S. aureus ATCC 25923). -
Incubation: 37°C for 18–24 hours.
-
Readout: Visual turbidity check or OD600 measurement.
-
Control: Ciprofloxacin (Positive), DMSO only (Negative).
-
Checkerboard Synergy Assay
Objective: Quantify the synergistic effect of EIP + Ciprofloxacin.
-
Plate Setup:
-
X-Axis: Ciprofloxacin (0 to MIC).
-
Y-Axis: EIP (0 to MIC).
-
-
Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).
-
Interpretation:
-
FICI ≤ 0.5: Synergistic (EIP restores Ciprofloxacin activity).
-
0.5 < FICI ≤ 4.0: Indifferent.
-
FICI > 4.0: Antagonistic.
-
References
-
Novel Indole Derivatives with Improved Antimicrobial Activity. IOSR Journal of Pharmacy. (2019).[2] Discusses the synthesis and antimicrobial evaluation of indole derivatives against E. coli and S. aureus. 3
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole. PubMed Central. (2025).[2][4][5] Validates the broad-spectrum antifungal activity of indole-based scaffolds against Candida species.[1] 1
-
Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism. PubMed Central. (2024).[6][7][8][9] Provides mechanistic insight into how indole derivatives target bacterial respiration and efflux pumps.[7] 7
-
Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates. MDPI. (2013).[10][11] Comparative study on propanoate esters, highlighting the role of the ethyl ester group in antimicrobial efficacy. 10
Sources
- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. iosrphr.org [iosrphr.org]
- 4. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl Propanoate in Food Preservation: Antioxidant Properties [eureka.patsnap.com]
- 6. pbp.medilam.ac.ir [pbp.medilam.ac.ir]
- 7. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PT2007756E - Modulators of atp-binding cassette transporters - Google Patents [patents.google.com]
- 9. PT2007756E - Modulators of atp-binding cassette transporters - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Evaluation of Novel Indole Derivatives as Enzyme Inhibitors
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] Its structural resemblance to tryptophan allows it to participate in key interactions within enzyme active sites, making it a fertile ground for the development of novel enzyme inhibitors.[1] This guide provides an in-depth comparison of novel indole derivatives targeting several critical enzyme families, supported by detailed experimental protocols for their in vitro evaluation.
Key Enzyme Classes Targeted by Indole Derivatives
The versatility of the indole core allows for its application across various therapeutic areas. Recent research highlights its efficacy against several key enzyme families implicated in diseases ranging from cancer to neurodegenerative disorders.
-
Protein Kinases: These enzymes are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[3] Indole derivatives have been successfully developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Src kinase, and Cyclin-Dependent Kinases (CDKs).[3][4][5]
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease.[6] By inhibiting these enzymes, the concentration of the neurotransmitter acetylcholine can be increased, offering symptomatic relief. Many indole derivatives have been designed based on the structure of existing drugs like donepezil.[7]
-
Carbonic Anhydrases (CAs): These metalloenzymes are involved in pH regulation and other physiological processes.[8] Inhibitors of specific CA isoforms (e.g., CA II, IX, XII) are used as antiglaucoma, anticonvulsant, and anticancer agents.[9][10]
-
Sirtuins (SIRTs): This class of histone deacetylases is linked to aging, metabolism, and cancer.[11] Specifically, SIRT1 and SIRT2 have emerged as therapeutic targets, and indole-containing compounds have shown promise as specific inhibitors.[11]
Comparative Performance of Novel Indole Derivatives
The efficacy of an inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates higher potency. The following tables compare the performance of recently developed indole derivatives against their respective enzyme targets, benchmarked against established standard inhibitors.
Table 1: Indole Derivatives as Protein Kinase Inhibitors
| Indole Derivative Series | Target Enzyme(s) | Key Potency (IC50/Ki) | Reference Compound | Source(s) |
|---|---|---|---|---|
| Indole-Acrylamide | Tubulin Polymerization | IC50: 5.0 µM | - | [12] |
| Indole-6-carboxylate | EGFR | Potent Activity | Erlotinib | [13] |
| Indole-6-carboxylate | VEGFR-2 | IC50 comparable to standard | Sorafenib | [13] |
| Osimertinib Analogs | EGFR / SRC Kinase | EGFR IC50: 1.026 µM / SRC IC50: 0.002 µM | Osimertinib / Dasatinib | [5] |
| Pyrazolyl-s-triazine-indole | EGFR / CDK-2 | EGFR IC50: 34.1 nM | Erlotinib (IC50: 67.3 nM) | [14] |
| Indole-based | PIM-1, 2, 3 | IC50: 0.22 - 2.46 µM | - |[4] |
Table 2: Indole Derivatives as Cholinesterase Inhibitors
| Indole Derivative Series | Target Enzyme(s) | Key Potency (IC50) | Reference Compound | Source(s) |
|---|---|---|---|---|
| Indole-Thiadiazole Hybrid | AChE / BChE | AChE: 0.15 µM / BChE: 0.20 µM | Donepezil (AChE: 0.21 µM) | [15] |
| 'Pyrimidinyl' Indole | AChE / BChE | AChE: 0.052 µM / BChE: 2.529 µM | Donepezil | [6] |
| Indole Amines | AChE | 4.28 µM | Galantamine (4.15 µM) | [16] |
| Donepezil Analogs | AChE | More potent than standard | Donepezil |[7] |
Table 3: Indole Derivatives as Carbonic Anhydrase & Sirtuin Inhibitors
| Indole Derivative Series | Target Enzyme(s) | Key Potency (Ki / IC50) | Reference Compound | Source(s) |
|---|---|---|---|---|
| Indole-Benzenesulfonamides | hCA II | Ki: 5.9 nM | Acetazolamide | [8][9] |
| Indole-Picolinamide Hybrids | CA-II | IC50: 0.044 µM | Acetazolamide (IC50: 0.96 µM) | [17] |
| Indole-Triazole Hybrids | SIRT1 / SIRT2 | Specific inhibition profiles | - | [11] |
| Indole Derivatives | LSD1 (Histone Demethylase) | IC50: 0.050 µM | - |[12] |
Methodologies for In Vitro Evaluation: A Step-by-Step Guide
The characterization of a novel enzyme inhibitor is a multi-step process designed to move from high-level screening to detailed mechanistic understanding. This ensures that research efforts are focused on the most promising candidates.
The logical progression of experiments is crucial for efficient drug discovery. A typical workflow begins with broad screening to identify potent compounds and progressively refines the characterization to understand their specific mechanism of action.
Caption: General workflow for in vitro characterization of enzyme inhibitors.
The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[18] It is the primary metric for assessing potency and is essential for ranking compounds in early-stage screening.[19][20]
Causality: This experiment is performed first because it is a relatively rapid and cost-effective way to screen a large library of compounds. It allows researchers to quickly discard inactive compounds and prioritize potent "hits" for more complex and time-consuming mechanistic studies.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Enzyme stock solution in an appropriate buffer.
-
Substrate stock solution. The concentration for the assay is typically set at or near the Michaelis constant (Km) to ensure sensitivity to different inhibition types.[21]
-
A serial dilution of the indole inhibitor (e.g., from 100 µM to 1 nM) in DMSO, with a final DMSO concentration in the assay kept constant and low (e.g., <1%).
-
Positive control (a known inhibitor) and negative control (vehicle, e.g., DMSO).
-
-
Set up the Assay Plate (e.g., 96-well):
-
Add a fixed volume of buffer to all wells.
-
Add the inhibitor dilutions to the experimental wells.
-
Add the vehicle to the control wells (100% activity) and positive control inhibitor to its designated wells.
-
-
Initiate the Reaction:
-
Add a fixed amount of the enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at a constant temperature to allow the inhibitor to bind. This step is modified for time-dependent inhibition studies.[22]
-
Initiate the reaction by adding the substrate to all wells.
-
-
Measure Reaction Rate:
-
Immediately begin monitoring the reaction progress using a plate reader (e.g., measuring absorbance or fluorescence change over time). The rate should be measured in the initial linear phase of the reaction.[23]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration at the inflection point of the curve.[18]
-
Understanding how a compound inhibits an enzyme is critical for drug development.[21][24] For example, a competitive inhibitor's potency can be overcome by high substrate concentrations in the body, which is not the case for a non-competitive inhibitor.[21] Kinetic studies are performed to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[25]
Causality: This is a follow-up to the IC50 determination for the most promising compounds. While IC50 is dependent on experimental conditions (like substrate concentration), the Ki is a true dissociation constant and a more fundamental measure of inhibitor affinity, allowing for more accurate comparison between different studies.[18][26]
Step-by-Step Methodology:
-
Experimental Setup:
-
The experiment is set up as a matrix. A series of fixed inhibitor concentrations are chosen (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, where Ki is estimated from the IC50 using the Cheng-Prusoff equation).
-
For each inhibitor concentration, the initial reaction rate is measured across a range of substrate concentrations (e.g., from 0.2x Km to 10x Km).
-
-
Data Collection:
-
For each combination of inhibitor and substrate concentration, measure the initial reaction velocity (v₀) as described in the IC50 protocol.
-
-
Data Analysis (Lineweaver-Burk Plot):
-
The Michaelis-Menten equation describes the relationship between reaction velocity and substrate concentration.[27][28] However, determining kinetic parameters from a hyperbolic curve can be inaccurate.[23]
-
The Lineweaver-Burk plot, a double reciprocal plot of 1/v₀ versus 1/[S], linearizes the Michaelis-Menten equation, making it easier to determine Vmax (maximum velocity) and Km.[23][29][30]
-
Plot 1/v₀ vs. 1/[S] for each inhibitor concentration. The pattern of the resulting lines reveals the mechanism of inhibition.
-
The changes in Vmax (y-intercept) and Km (x-intercept) in the presence of an inhibitor are diagnostic of its mechanism.
Caption: Lineweaver-Burk plots showing distinct patterns for different inhibition types.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate.[31] On the plot, Vmax remains unchanged (lines intersect at the y-axis), but the apparent Km increases.[27][29]
-
Non-Competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex.[31] This reduces the effective enzyme concentration, decreasing Vmax. Km remains unchanged (lines intersect on the x-axis).[23]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This is less common. On the plot, both Vmax and Km are reduced proportionally, resulting in a series of parallel lines.
Conclusion
The indole nucleus remains a highly versatile and successful scaffold in the design of potent and selective enzyme inhibitors. The comparative data show that novel indole derivatives consistently achieve potencies in the nanomolar to low-micromolar range, often outperforming or matching established drugs. For researchers in drug development, a systematic in vitro evaluation—progressing from IC50 screening to detailed kinetic and mechanistic studies—is paramount. This structured approach ensures that the most promising compounds are identified and characterized efficiently, paving the way for the development of next-generation therapeutics.
References
-
Elkamhawy, A., Woo, J., Nada, H., Angeli, A., Bedair, T. M., Supuran, C. T., & Lee, K. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. International Journal of Molecular Sciences, 23(5), 2540. [Link]
-
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]
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Evaluation of indole-picolinamide hybrid molecules as carbonic anhydrase-II inhibitors: Biological and computational studies. (2022). Ministry of Health and Prevention, UAE. [Link]
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New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics. (2023). PubMed. [Link]
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Strategic Bioisosteric Replacements for Ethyl 2-(1H-indol-2-yl)propanoate
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists Focus: Metabolic Stability, Scaffold Hopping, and Target Selectivity
Executive Analysis: The Indole-2-Alkanoate Challenge
Ethyl 2-(1H-indol-2-yl)propanoate represents a classic "privileged scaffold" in medicinal chemistry, frequently utilized as a precursor for COX inhibitors, sPLA2 inhibitors, and PPAR agonists. Structurally, it offers a lipophilic indole core for hydrophobic pocket occupancy and an ethyl ester tail that often serves as a prodrug for the active carboxylic acid or a hydrogen-bond acceptor.
However, in advanced drug design, this specific molecule presents three critical liabilities that necessitate alternatives:
-
Metabolic Instability (The Ester Liability): The ethyl ester is rapidly hydrolyzed by carboxylesterases (CES1/CES2) in plasma and liver, leading to a short half-life (
) and potentially variable exposure of the active acid. -
Indole NH Reactivity: The free N-H at position 1 is a prime site for Phase II glucuronidation, leading to rapid clearance.
-
Rotational Freedom: The propanoate chain allows significant conformational entropy, which can reduce binding affinity compared to rigidified analogs.
This guide evaluates three high-value alternatives designed to overcome these specific limitations while retaining biological potency.
Comparative Analysis of Alternatives
We compare the standard Ethyl 2-(1H-indol-2-yl)propanoate (Standard) against three strategic alternatives:
-
Alt A: 1,2,4-Oxadiazole Bioisosteres (Metabolic stability focus)
-
Alt B: Indole-2-Carboxamides (Selectivity & Potency focus)
-
Alt C: 1-Methyl-Azaindole Analogs (Solubility & PK focus)
Performance Matrix
| Feature | Standard (Ethyl Ester) | Alt A: 1,2,4-Oxadiazole | Alt B: Indole-2-Carboxamide | Alt C: 1-Methyl-Azaindole |
| Metabolic Stability ( | Low (< 15 min) | High (> 60 min) | Moderate-High | High |
| H-Bond Potential | Acceptor only | Acceptor + Donor (weak) | Donor + Acceptor | Acceptor (Pyridine N) |
| Lipophilicity (cLogP) | High (~3.5) | Moderate (~2.8) | Moderate (~2.5) | Low (~1.9) |
| Primary Application | Prodrug / Intermediate | Ester Bioisostere | sPLA2 / Kinase Inhibitor | Solubility Improvement |
| Synthetic Complexity | Low | Moderate | Low | Moderate |
Deep Dive: Technical Justification & Data
Alternative A: The 1,2,4-Oxadiazole Replacement
Rationale: Replacing the ester with a 1,2,4-oxadiazole ring is a gold-standard bioisosteric strategy. The oxadiazole mimics the planar geometry and electron density of the ester carbonyl but is resistant to esterase hydrolysis.
-
Mechanism: The heterocycle acts as a stable linker that maintains the distance and angle of the side chain, crucial for fitting into deep hydrophobic pockets (e.g., in GPCRs).
-
Data Support: In comparative studies of indole-based PPAR agonists, oxadiazole analogs demonstrated a 4-fold increase in microsomal stability compared to their ester counterparts while retaining >90% of agonist activity.
Alternative B: The Indole-2-Carboxamide Switch
Rationale: For targets like sPLA2 (Secreted Phospholipase A2), the ester is often too labile. Converting the propanoate ester to a carboxamide (specifically N-substituted amides) introduces a strong Hydrogen Bond Donor (HBD).
-
Mechanism: The amide NH can form critical water-mediated bridges with active site residues (e.g., Asp49 in sPLA2).
-
Data Support: Research on sPLA2-X inhibitors shows that indole-2-carboxamides achieve nM potency where corresponding esters are merely
M, primarily due to these additional electrostatic interactions.
Alternative C: The Azaindole Scaffold Hop
Rationale: The standard indole core is highly lipophilic (LogP > 3), often leading to poor aqueous solubility. Replacing the indole with a 7-azaindole (pyrrolo[2,3-b]pyridine) lowers LogP and introduces a new H-bond acceptor.
-
Mechanism: The pyridine nitrogen reduces the electron density of the ring, making the molecule less prone to oxidative metabolism (CYP-mediated oxidation) compared to the electron-rich indole.
Visualization: Decision Logic & SAR
The following diagram illustrates the decision pathway for selecting the correct alternative based on the specific failure mode of the parent ethyl ester.
Caption: Decision tree for optimizing Ethyl 2-(1H-indol-2-yl)propanoate based on ADME/Tox liabilities.
Experimental Protocols
To validate these alternatives, the following protocols ensure rigorous comparison.
Protocol 1: Synthesis of 1,2,4-Oxadiazole Bioisostere (From Indole Acid)
This protocol converts the hydrolyzed acid form of the starting material into the stable oxadiazole Alternative A.
Reagents: 2-(1H-indol-2-yl)propanoic acid (active metabolite), Amidoxime derivative, CDI (1,1'-Carbonyldiimidazole), DMF.
-
Activation: Dissolve 1.0 eq of 2-(1H-indol-2-yl)propanoic acid in anhydrous DMF under
. Add 1.2 eq of CDI. Stir at RT for 1 hour to form the acyl imidazole intermediate. -
Coupling: Add 1.2 eq of the appropriate aryl/alkyl amidoxime. Stir at RT for 2 hours.
-
Cyclization: Heat the reaction mixture to 110°C for 4-6 hours. This thermal step effects the cyclodehydration to form the 1,2,4-oxadiazole ring.
-
Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Validation: Confirm structure via
-NMR (loss of ethyl signals, appearance of oxadiazole carbon in ).
Protocol 2: In Vitro Microsomal Stability Assay
Use this to quantify the stability advantage of Alt A and Alt C over the Standard.
-
Preparation: Prepare 10 mM stock solutions of the Standard (Ethyl ester) and Alternatives (Oxadiazole, Azaindole) in DMSO.
-
Incubation: Dilute to 1
M in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM). -
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
-
Sampling: Aliquot 50
L samples at min. Quench immediately in 150 L ice-cold acetonitrile containing Internal Standard (IS). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Self-Validating Check: The Standard (Ethyl ester) must show rapid loss (
min) to validate active esterases in the batch.
-
References
-
Indole Scaffolds in Drug Design
-
sPLA2 Inhibitor Development
-
Bioisosteres in Medicinal Chemistry
-
Metabolic Stability of Indoles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
